molecular formula C8H8N4O B2896893 2-azido-N-phenylacetamide CAS No. 10258-71-6

2-azido-N-phenylacetamide

Cat. No.: B2896893
CAS No.: 10258-71-6
M. Wt: 176.179
InChI Key: KMYXAURTWKXBMH-UHFFFAOYSA-N
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Description

2-azido-N-phenylacetamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYXAURTWKXBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Azido-N-phenylacetamide (CAS 10258-71-6)

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Application in Pharmacophore Assembly

Executive Summary

2-Azido-N-phenylacetamide (CAS 10258-71-6) is a bifunctional organic building block characterized by an acetanilide core functionalized with an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-azido motif. It serves as a critical intermediate in medicinal chemistry, primarily utilized as a "clickable" scaffold for the synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Unlike aliphatic azides which are often volatile and unstable, the phenylacetamide backbone confers crystallinity and improved thermal stability, although the compound retains energetic characteristics inherent to the azide functionality. This guide outlines the validated synthesis, safety protocols, and application of this molecule in fragment-based drug discovery (FBDD).

Chemical Profile & Physicochemical Properties[4][5][6][7][8][9][10]

PropertyData
CAS Number 10258-71-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 176.18 g/mol
Appearance Colorless to pale beige solid (Plate-like crystals)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Energetic Ratio (C/N) 2.0 (Requires specific handling precautions)
Key Functional Groups Secondary Amide (H-bond donor/acceptor), Azide (1,3-dipole)

Synthetic Route & Methodology

The synthesis of this compound is a two-step process starting from aniline.[3][4] The protocol below prioritizes safety and purity, utilizing a nucleophilic substitution strategy.

Reaction Pathway Diagram

Synthesis Aniline Aniline (Precursor) Chloro 2-Chloro-N-phenylacetamide (Intermediate) Aniline->Chloro Chloroacetyl chloride DCM, Et3N, 0°C Azide This compound (Target) Chloro->Azide NaN3 (1.5 eq) Acetone/H2O, 60°C

Caption: Stepwise synthesis from aniline precursor via chloro-intermediate.

Detailed Protocol

Step 1: Acylation (Synthesis of 2-chloro-N-phenylacetamide)

  • Setup: Charge a round-bottom flask with Aniline (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM). Cool to 0°C.[5]

  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Result: White solid (MP: ~130°C).

Step 2: Azidation (Nucleophilic Substitution) Critical Safety Note: Do not use DCM or halogenated solvents in this step.[6] Sodium azide + halogenated solvents can form diazidomethane, a highly explosive gas.

  • Solvent System: Dissolve the chloro-intermediate (1.0 eq) in Acetone/Water (3:1 v/v). This solvent system ensures solubility of both the organic substrate and the inorganic azide salt.

  • Reagent: Add Sodium Azide (

    
    , 1.5 eq).
    
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (the azide is slightly less polar than the chloride).

  • Workup:

    • Evaporate acetone under reduced pressure (do not distill to dryness).

    • Extract the aqueous residue with Ethyl Acetate (EtOAc).[7]

    • Wash with brine, dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane yields pure plate-like crystals.

Reactivity & Applications: Click Chemistry

The primary utility of CAS 10258-71-6 is as a bioorthogonal linker. The azide group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. These triazoles act as bioisosteres for amide bonds, offering improved metabolic stability.

CuAAC Mechanism & Workflow

ClickChemistry Azide This compound (Dipole) Complex Cu(I)-Acetylide Complex Azide->Complex CuSO4, Na-Ascorbate t-BuOH/H2O Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Complex CuSO4, Na-Ascorbate t-BuOH/H2O Triazole 1,2,3-Triazole Product (Peptidomimetic) Complex->Triazole Cycloaddition

Caption: Cu(I)-catalyzed ligation pathway forming the 1,2,3-triazole scaffold.

Standard CuAAC Protocol
  • Reagents: Dissolve this compound (1.0 eq) and the target terminal alkyne (1.0 eq) in t-Butanol/Water (1:1).

  • Catalyst: Add

    
     (10 mol%) and Sodium Ascorbate (20 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
    
  • Conditions: Stir at room temperature for 12 hours.

  • Observation: The product often precipitates out of the aqueous mixture.

Safety & Handling (E-E-A-T Critical)

Working with organic azides requires strict adherence to safety protocols due to their potential to decompose explosively.[6][8][9][10]

1. The C/N Ratio Rule

  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Assessment: A ratio < 3.0 indicates the molecule is energetic. However, the "Rule of Six" (6 carbons per energetic functional group) is satisfied (8 carbons > 6).

  • Implication: While CAS 10258-71-6 is more stable than low-molecular-weight aliphatic azides, it must not be distilled or heated above 80°C.

2. Storage & Stability

  • Store in the dark at 2–8°C.

  • Avoid contact with strong acids (forms Hydrazoic acid,

    
    , which is highly toxic and explosive).
    
  • Never use metal spatulas (risk of metal azide formation).[6][8] Use Teflon or plastic tools.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

TechniqueDiagnostic SignalAssignment
IR Spectroscopy 2100–2120 cm⁻¹ Azide (-N3) stretching (Strong, sharp)
1660–1690 cm⁻¹Amide I (C=O stretch)
3200–3300 cm⁻¹Amide N-H stretch
1H NMR (CDCl3)

4.0–4.1 ppm (s, 2H)

-Methylene protons (-CH2-N3)

8.0–8.5 ppm (br s, 1H)
Amide N-H

7.1–7.6 ppm (m, 5H)
Phenyl aromatic protons
13C NMR ~52 ppm

-Carbon (-CH2-)
~165 ppmCarbonyl Carbon (C=O)

Note on NMR: The shift of the methylene protons from ~4.2 ppm (in the chloro-precursor) to ~4.0 ppm (in the azide) is a key indicator of successful substitution.

References

  • BenchChem. (2025).[3][11] Application Notes and Protocols: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry. Retrieved from 3[3][4][11]

  • University of Pittsburgh. (2013). Safe Handling of Azides: C/N Ratio and Rule of Six. Retrieved from 6

  • PubChem. (2025).[12] this compound (CID 14201101) - Chemical and Physical Properties. Retrieved from 12

  • BroadPharm. (2021). What is Click Chemistry? Applications in Drug Discovery. Retrieved from 13

  • PrepChem. (n.d.). Synthesis of 2-azido-2-phenylacetyl chloride and related azides. Retrieved from 7

Sources

Engineering Bioactive Scaffolds: A Technical Guide to 2-Azido-N-phenylacetamide in CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the modular assembly of complex molecular architectures relies heavily on highly efficient, bioorthogonal reactions. 2-Azido-N-phenylacetamide (PubChem CID 14201101) has emerged as a critical building block in this domain[1][2]. By marrying the pharmacologically privileged N-phenylacetamide core with a highly reactive azide functional group, this compound serves as an ideal precursor for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[1][3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols for researchers developing novel 1,4-disubstituted-1,2,3-triazole therapeutics.

Physicochemical Profiling & Safety Data

Understanding the foundational data of this compound is critical for predicting its behavior in solvent systems and biological assays. The compound's structural parameters dictate its lipophilicity and hydrogen-bonding capacity, which are essential for target enzyme binding (such as Carbonic Anhydrase inhibition)[1].

Table 1: Physicochemical & Safety Profile (PubChem CID 14201101)

Property Value Scientific Implication
Molecular Formula C8H8N4O Defines the baseline atomic composition[2].
Monoisotopic Mass 176.06981 Da Low molecular weight ensures the final triazole conjugate remains within Lipinski's Rule of 5 limits[2].
SMILES C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] Highlights the terminal azide and amide linkage[2].
Topological Polar Surface Area 43.5 Ų Optimal for membrane permeability in cellular assays[2].
XLogP3 2.2 Moderate lipophilicity, ideal for crossing lipid bilayers[2].

| GHS Hazards | H301, H372 | Toxic if swallowed; causes target organ damage through prolonged exposure. Mandates strict PPE and fume hood isolation[2]. |

Mechanistic Rationale in Drug Design

The strategic selection of this compound over simple aliphatic azides is rooted in structural causality. The amide linkage (-NH-C=O-) acts as a critical hydrogen bond donor/acceptor, while the phenyl ring provides a hydrophobic anchor[3][4]. When this azide is reacted with a terminal alkyne via CuAAC, the resulting 1,2,3-triazole ring acts as a stable bioisostere of an amide bond. This specific hybridization has been proven to yield scaffolds with potent antimicrobial, antifungal, and anticancer properties, as the triazole nitrogen atoms can coordinate with metal ions in metalloenzymes or interact with specific biological targets[1][4][5].

Synthesis Workflow & Logical Architecture

The generation of this compound and its subsequent utilization in click chemistry follows a highly logical, stepwise progression. The workflow relies on sequential nucleophilic substitutions, culminating in a bioorthogonal cycloaddition.

SynthesisPathway Aniline Substituted Aniline (Precursor) Step1 Chloroacetylation + Chloroacetyl Chloride (0°C to RT) Aniline->Step1 Intermediate 2-Chloro-N-phenylacetamide (Intermediate) Step1->Intermediate Step2 Azidation + NaN3 (Toluene, Reflux) Intermediate->Step2 Azide This compound (CID 14201101) Step2->Azide Step3 CuAAC Click Reaction + Terminal Alkyne (Cu Catalyst) Azide->Step3 Triazole 1,4-Disubstituted 1,2,3-Triazole Step3->Triazole

Fig 1: Stepwise synthesis of this compound and CuAAC bioconjugation.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following methodologies are designed as self-validating systems. Each phase includes integrated checkpoints (TLC, precipitation) to verify molecular transformations before proceeding.

Protocol A: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)

Causality: The reaction requires a controlled environment because the acylation of aniline by chloroacetyl chloride is highly exothermic and prone to side reactions if unmanaged[3][6].

  • Preparation: Dissolve aniline (20 mmol) in dichloromethane (DCM) (20 mL). Add triethylamine (TEA) (20 mmol)[7]. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of unreacted aniline, thereby driving the reaction forward.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise add chloroacetyl chloride (20 mmol)[3][7].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3–5 hours[7].

  • Validation (System Check): Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane solvent system. The disappearance of the starting aniline spot confirms completion[7]. Quench the reaction by dumping the mixture into crushed ice. The immediate precipitation of a solid intermediate serves as physical validation of the product[6][7]. Filter, wash with water, and dry.

Protocol B: Synthesis of this compound (Target Azide)

Causality: The conversion of the chloride intermediate to an azide is an


 nucleophilic substitution. Toluene is selected as the solvent because its high boiling point allows the system to overcome the activation energy barrier required for the displacement[3][7].
  • Preparation: Suspend the crude 2-chloro-N-phenylacetamide in 20 mL of toluene[7].

  • Substitution: Add an excess of sodium azide (

    
    ) to ensure complete conversion and prevent unreacted chloride contamination[6][7].
    
  • Reflux: Heat the mixture to reflux for 5–7 hours[3][7].

  • Validation (System Check): Monitor via TLC. Upon completion, remove toluene under reduced pressure. Quench the residue with crushed ice to precipitate the this compound[7]. Filter and recrystallize from methanol to achieve analytical purity[1].

Protocol C: CuAAC Assembly of 1,2,3-Triazoles

Causality: The click reaction requires the reduction of Cu(II) to the catalytically active Cu(I) species, or the direct use of a stabilized Cu(I) system. Utilizing the ionic liquid [Et3NH][OAc] provides an environmentally benign, mildly basic medium that accelerates the formation of the copper-acetylide intermediate[1][3].

  • Preparation: In a reaction vessel, combine this compound (1.0 mmol) and a terminal alkyne (1.0 mmol) in 1 mL of [Et3NH][OAc][1][3].

  • Catalysis: Add 10 mol%

    
    [3]. Alternatively, use 
    
    
    
    with sodium ascorbate to generate Cu(I) in situ[1][6].
  • Irradiation: Place the vessel in an ultrasonic bath (40 kHz) at 30°C. Causality: Ultrasound irradiation dramatically enhances mass transfer and reaction kinetics compared to standard thermal heating[1][3].

  • Validation (System Check): Monitor via TLC. Post-reaction, add water to precipitate the crude 1,4-disubstituted-1,2,3-triazole. The regioselectivity is inherently validated by the copper catalysis, which exclusively yields the 1,4-isomer (unlike the thermal Huisgen cycloaddition which yields a 1,4/1,5 mixture)[1][6].

Quantitative Yields & Biological Efficacy

The efficiency of this compound in click chemistry is demonstrated by its consistently high reaction yields across various alkyne substrates. The resulting triazoles exhibit broad-spectrum biological efficacy.

Table 2: Representative CuAAC Reaction Yields and Biological Targets

Azide Derivative Alkyne Derivative Catalyst / Medium Yield (%) Primary Bioactivity

| this compound | (Prop-2-yn-1-yloxy)benzene |


 / [Et3NH][OAc] | 88 - 96% | Antimicrobial / Antifungal[3] |
| this compound | 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one | 

+ Na Ascorbate | > 85% | Anticancer / Target specific[6] | | this compound | 1,2,4-triazolo[4,3-a]pyridine-based alkynes |

/ Microwave | > 80% | Broad-spectrum Antibacterial[4][5] |

References

1.[1] Title: Application Notes and Protocols: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry. Source: benchchem.com. URL: 2.[2] Title: this compound | C8H8N4O | CID 14201101 - PubChem. Source: nih.gov. URL: 3.[6] Title: Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. Source: ijisrt.com. URL: 4.[4] Title: Click Chemistry; Inspired Synthesis and Antimicrobial Evaluation of 1,2,4-triazolo [4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazole Derivatives with Amide Functionalities. Source: connectjournals.com. URL: 5.[3] Title: New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Source: nih.gov. URL: 6.[5] Title: “Click Chemistry” Inspired Synthesis and Antimicrobial Evaluation of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazole Derivatives. Source: atmiya.net. URL: 7.[7] Title: Supporting Information New N-Phenylacetamide Incorporated 1,2,3-Triazoles: [Et3NH][OAc] Mediated Efficient Synthesis. Source: rsc.org. URL:

Sources

Introduction: The Synthetic Utility and Energetic Nature of 2-azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the safe handling and application of 2-azido-N-phenylacetamide, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive analysis beyond a standard Safety Data Sheet (SDS), incorporating field-proven insights and detailed protocols to ensure scientific integrity and laboratory safety.

This compound is a valuable chemical intermediate, primarily utilized in organic synthesis for the construction of complex molecules. Its utility stems from the versatile reactivity of the azide functional group, which is a cornerstone of "click chemistry"—a set of powerful, selective, and high-yielding reactions.[1] However, the same electronic configuration that makes the azide group synthetically useful also classifies it as an "explosophore" or an energetic group.[2] This dual nature necessitates a profound understanding of its properties and a rigorous approach to its handling. This guide aims to bridge the gap between the compound's synthetic potential and the critical safety measures required for its responsible use in a laboratory setting.

Decoding the Hazard Profile: A Practical Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for hazard communication. For this compound, the key hazards are summarized below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3💀DangerH301: Toxic if swallowed[3]
Specific Target Organ Toxicity, Repeated ExposureCategory 1kesehatanDangerH372: Causes damage to organs through prolonged or repeated exposure[3]

Source: European Chemicals Agency (ECHA) C&L Inventory[3]

From an application scientist's perspective, these classifications demand specific actions. The acute oral toxicity (H301) underscores the need to prevent ingestion through strict hygiene practices—no eating, drinking, or smoking in the laboratory—and the use of appropriate personal protective equipment (PPE). The H372 classification points towards potential long-term health effects, mandating the use of engineering controls like chemical fume hoods to minimize chronic inhalation exposure.[1][4]

The Chemistry of the Hazard: Understanding Azide Stability

The primary safety concern with organic azides is their potential for rapid, exothermic decomposition. This instability is a function of the molecule's structure. Two practical guidelines help in assessing the stability of an organic azide:

  • Carbon to Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability. For this compound (C8H8N4O), the C/N ratio is 8:4, or 2:1. While this is better than compounds where nitrogen atoms outnumber carbon atoms, it still falls into a category that requires careful handling.[2]

  • The "Rule of Six": This rule suggests there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient "dilution" and render the compound safer to handle.[5] With eight carbons and one azide group, this compound meets this general criterion, suggesting it can be handled safely with standard precautions, but should not be considered benign.

The decomposition of organic azides can be initiated by:

  • Heat: Avoid high temperatures and localized heating (e.g., from hot plates).

  • Shock and Friction: Solid azides should not be ground, scraped with metal spatulas, or subjected to impact.[1][5]

  • Light: Some azides are light-sensitive and should be stored in amber containers.[2][4]

G cluster_initiators Initiating Stimuli cluster_compound This compound cluster_outcome Potential Outcome Heat Thermal Energy (Heat) Azide Energetic Azide Group (-N3) Heat->Azide Shock Mechanical Energy (Shock, Friction) Shock->Azide Light Light Energy Light->Azide Decomposition Rapid Exothermic Decomposition (Release of N2 gas) Azide->Decomposition

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, personal protective equipment, and specific handling practices.

Engineering Controls
  • Chemical Fume Hood: All manipulations involving this compound, especially handling the solid or concentrated solutions, must be performed in a certified chemical fume hood to prevent inhalation exposure.[1][4]

  • Blast Shield: The use of a portable blast shield inside the fume hood is highly recommended, particularly when scaling up reactions or if heating is required.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be used in conjunction with goggles if there is a significant splash hazard.[4]

  • Hand Protection: Nitrile gloves are suitable for incidental contact. For extended work or potential for significant contact, consider heavier-duty gloves or double-gloving.

  • Protective Clothing: A flame-resistant lab coat is essential.[4]

Chemical Incompatibilities

Avoiding incompatible materials is critical to prevent the formation of even more sensitive and dangerous compounds.

Table 2: Key Incompatibilities for Azides

Incompatible MaterialReason for Hazard
Heavy Metals (e.g., copper, lead, silver, mercury, zinc)Forms highly shock-sensitive and explosive heavy metal azides. This includes avoiding metal spatulas and metal pipes.[2][5]
Strong Acids Reacts to form hydrazoic acid, which is highly toxic and explosive.[2][5][6]
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Can form extremely unstable di- and tri-azidomethane.[2][4][5]
Strong Oxidizing Agents Can lead to violent reactions.

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_chem Chemical Safety cluster_proc Procedure cluster_stop Review start Planning to Use This compound ppe_check Wear appropriate PPE? (Goggles, FR Lab Coat, Gloves) start->ppe_check eng_check Work in Fume Hood? Use Blast Shield? ppe_check->eng_check Yes stop STOP Re-evaluate Protocol ppe_check->stop No chem_check Avoid Incompatibles? (Metals, Acids, Halogenated Solvents) eng_check->chem_check Yes eng_check->stop No proceed Proceed with Experiment chem_check->proceed Yes chem_check->stop No

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[7][8] It is crucial to perform a dry run without the azide reagent to familiarize oneself with the setup and procedure.[1]

Objective: To synthesize this compound from 2-chloro-N-phenylacetamide and sodium azide.

Materials:

  • 2-chloro-N-phenylacetamide

  • Sodium azide (NaN3)

  • Ethanol/Water (70:30 v/v)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Cold water

Procedure:

  • Reaction Setup: In a certified chemical fume hood, behind a blast shield, charge a round-bottom flask with 2-chloro-N-phenylacetamide (1 equivalent) and sodium azide (1.3-1.5 equivalents).

  • Solvent Addition: Add the ethanol/water (70:30) solvent mixture to the flask.

  • Heating: With vigorous stirring, heat the mixture to reflux (approximately 80°C) using a heating mantle. Causality Note: Refluxing provides the necessary activation energy for the nucleophilic substitution reaction, while the solvent choice allows for sufficient solubility of both the organic starting material and the inorganic azide salt.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any residual sodium azide and other water-soluble impurities.

  • Drying: Dry the product thoroughly. Avoid heating to high temperatures during drying.

Emergency and Disposal Procedures

Spill Management
  • Do not attempt to clean up a large spill yourself. Evacuate the area, notify others and your supervisor, and call emergency personnel.[4]

  • For very small, manageable spills of a solution, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).

  • Place the contaminated absorbent in a dedicated, clearly labeled waste container for azide waste.[2][5]

Waste Disposal
  • Segregation is Key: Azide-containing waste must be collected in a separate, dedicated, and clearly labeled waste stream.[2][5]

  • NEVER mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2][6]

  • NEVER dispose of azides down the drain. This can lead to the formation of explosive metal azides in the plumbing system.[5]

  • All azide-containing materials, including empty containers, should be disposed of through your institution's chemical waste program.[2][4]

Conclusion

This compound is a powerful reagent for modern chemical synthesis. Its effective use is predicated on a comprehensive understanding of its inherent hazards. By moving beyond a simple reading of the SDS to appreciate the chemical principles behind its instability and by adopting a multi-layered safety strategy, researchers can confidently and safely leverage the synthetic power of this compound. Adherence to the protocols for handling, storage, and disposal outlined in this guide is not merely a matter of compliance but a fundamental requirement for ensuring a safe and productive research environment.

References

  • Title: Safe Handling of Azides Source: University of Pittsburgh URL: [Link]

  • Title: this compound | C8H8N4O | CID 14201101 Source: PubChem - NIH URL: [Link]

  • Title: Strategies for Safely Handling Industrial Azide Reactions: The Three Traps Source: American Chemical Society URL: [Link]

  • Title: Sodium Azide and Organic Azides Source: University of California, Santa Barbara - Environmental Health & Safety URL: [Link]

  • Title: Azide Compounds - Environmental Health and Safety Source: Princeton University URL: [Link]

  • Title: SAFETY DATA SHEET - Acetanilide Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: SAFETY DATA SHEET - Acetanilide Source: ThermoFisher URL: [Link]

  • Title: 2-Azido-N-(4-methylphenyl)acetamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: (PDF) 2-Azido-N-(4-methylphenyl)acetamide Source: ResearchGate URL: [Link]

Sources

stability of alpha-azidoacetanilide under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Stability Profile and Handling of


-Azidoacetanilide 

Executive Summary

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Azidoacetanilide (2-azido-N-phenylacetamide) is a critical intermediate in the synthesis of nitrogen heterocycles (e.g., quinoxalines, 1,2,3-triazoles) via "click" chemistry and radical cascades. While kinetically stable under ambient conditions, the compound possesses a Carbon/Nitrogen (C/N) ratio that classifies it as an energetic material .

This guide defines the stability boundaries of


-azidoacetanilide. It establishes that while the compound is isolable as a solid at room temperature, it exhibits sensitivity to UV light and elevated temperatures (>80°C). Strict adherence to the protocols below is required to mitigate the risk of rapid decomposition or deflagration.

Chemical Structure & Theoretical Stability Analysis

The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms. We apply the Smith-Open Chain Rule to determine the theoretical safety margin.

Compound Data:

  • IUPAC Name: this compound[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 176.18 g/mol [1]

Stability Calculation: The empirical safety equation for isolation is: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">


[4]

Applying to


-azidoacetanilide:


Verdict: The ratio of 2.25 falls below the safety threshold of 3.0.

  • Implication: The compound retains high energy potential. While the phenyl ring and amide bond provide resonance stabilization (delocalizing electron density away from the azide), the compound must be treated as potentially explosive if heated, shocked, or synthesized on a scale >5 grams.

StabilityLogic cluster_0 Stabilizing Factors cluster_1 Destabilizing Factors Amide Amide Resonance (Electron Withdrawal) Outcome Net Result: Metastable Solid (Store < -18°C) Amide->Outcome Phenyl Phenyl Ring (Steric Bulk) Phenyl->Outcome Ratio C/N Ratio = 2.25 (< 3.0 Threshold) Ratio->Outcome Alpha Alpha-Carbon Acidity Alpha->Outcome

Figure 1: Structural factors influencing the thermodynamic stability of


-azidoacetanilide.

Ambient Stability Profile

Thermal Stability

The compound is solid at room temperature (Melting Point range: ~85–90°C, varying by purity).[1]

  • Ambient Behavior: Stable for days to weeks if kept dry and dark.

  • Thermal Limit: Decomposition onset typically occurs shortly above the melting point or upon reflux in high-boiling solvents.[1]

  • Mechanism: Thermal extrusion of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     generates a reactive nitrene species, which may undergo C-H insertion or rearrangement to an isocyanate (Curtius-like, though less common for alkyl azides than acyl azides).
    
Photostability

Critical Hazard: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-azido moiety is highly chromophoric in the UV range.
  • Exposure to ambient lab light (fluorescent) can trigger slow nitrogen extrusion.

  • Degradation Product: Formation of imines or dimerization products via nitrene intermediates.[1]

Hydrolytic Stability
  • Acidic Conditions: DANGER. Hydrolysis of the amide bond releases hydrazoic acid (

    
    ), which is volatile and highly toxic.
    
  • Neutral/Basic: Generally stable against hydrolysis at pH 7–9.

Experimental Validation Protocols

To validate the quality of a specific batch, the following self-validating workflows must be performed.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To define the "On-Set" temperature (


) of decomposition.
  • Sample Prep: Weigh 2.0–3.0 mg of sample into a high-pressure gold-plated crucible (to prevent catalytic decomposition by standard aluminum pans).

  • Ramp: Heat from 25°C to 250°C at a rate of 5°C/min.

  • Analysis:

    • Identify endotherm (Melting Point).

    • Identify exotherm (Decomposition).

    • Pass Criteria: A safety window of >50°C exists between the intended reaction temperature and

      
      .
      
Protocol B: Shelf-Life Monitoring via HPLC

Purpose: To detect photolytic degradation over time.

  • Standard: Dissolve fresh

    
    -azidoacetanilide in Acetonitrile (1 mg/mL).
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.

  • Method: Gradient 10%

    
     90% MeCN in Water (0.1% Formic Acid) over 15 mins.
    
  • Detection: UV at 210 nm (azide absorbance) and 254 nm (phenyl).[1]

  • Checkpoint: Purity must remain >98% after 24h ambient storage.

Workflow Synthesis Synthesis (Chloroacetanilide + NaN3) Workup Workup (Precipitation in Water) Synthesis->Workup Decision Isolate Solid? Workup->Decision Test DSC Analysis (Check T_onset) Decision->Test Yes (>1g) Safe Storage (-20°C, Amber Vial) Decision->Safe No (In situ use) Test->Safe Stable Window >50°C Unsafe Quench Immediately (Phosphine Reduction) Test->Unsafe Exotherm <100°C

Figure 2: Decision tree for the isolation and characterization of


-azidoacetanilide.

Safety & Handling Directives

Due to the C/N ratio of 2.25, the following handling rules are mandatory:

  • The "Rule of Six" Violation: This molecule does not satisfy the rule of six (6 carbons per energetic group).[4] Therefore, never distill this compound.

  • Solvent Compatibility:

    • DO NOT USE: Dichloromethane (DCM) or Chloroform.[4][5] Azides can react with halogenated solvents to form diazidomethane (highly explosive).[4][6]

    • USE: Ethanol, Ethyl Acetate, or Toluene.

  • Tools: Use only Teflon or wood spatulas. No metal spatulas (risk of friction ignition or formation of heavy metal azides).[4][5][6]

  • Waste: Quench all azide waste with 10% Sodium Nitrite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in sulfuric acid (controlled destruction) or Triphenylphosphine (Staudinger reduction) before disposal.
    

Data Summary Table

PropertyValue/ConditionImplication
Physical State White to off-white solidEasy to weigh, but dust hazard.[1]
Melting Point 85–90°C (approx)Solid at RT; melt handling risky.
C/N Ratio 2.25Energetic. Handle < 5g.
Solubility Soluble in EtOH, EtOAcRecrystallize from EtOH.[1]
Incompatibility Acids, Strong Oxidizers, DCMAvoid metal salts and halogenated solvents.[6]

References

  • Synthesis & Properties: BenchChem. Application Notes: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry. Retrieved from (Representative Link).

  • Safety Guidelines: University of Pittsburgh. Guidelines for the Safe Handling of Azides (2013). Retrieved from .

  • C/N Ratio Rule: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240, 2005.

  • Structural Analysis: National Institutes of Health (NIH). PubChem Compound Summary for CID 14201101, this compound. Retrieved from .

  • Photostability Standards: European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from .

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 1,2,3-Triazoles Using 2-azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles utilizing 2-azido-N-phenylacetamide as a key building block. We delve into the foundational principles of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the complementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering detailed mechanistic insights to explain the predictable regioselectivity of these powerful "click" reactions. This document furnishes researchers, scientists, and drug development professionals with validated, step-by-step protocols for the synthesis of the azide precursor, its subsequent cycloaddition reactions, and critical safety procedures for handling energetic azide compounds. The strategic application of the resulting N-phenylacetamide-functionalized triazoles in medicinal chemistry is also discussed, highlighting their significance as proven pharmacophores and bioisosteres.

Introduction: The Ascendancy of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole moiety has become an indispensable scaffold in contemporary chemical sciences, particularly in drug discovery and materials science.[1][2] This five-membered heterocycle is not merely a passive linker; its unique electronic properties, including a large dipole moment and the ability to engage in hydrogen bonding, allow it to act as a bioisostere for amide bonds, significantly influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[3][4] The prominence of 1,2,3-triazoles surged with the advent of "click chemistry," a concept introduced by K.B. Sharpless that prioritizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[5]

The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the thermal reaction requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers, the development of metal-catalyzed variants has revolutionized the field.[6][7] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively produces 1,4-disubstituted triazoles, whereas the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-disubstituted isomers.[6][8][9] This guide focuses on leveraging these reactions with this compound, a versatile precursor that introduces a desirable N-phenylacetamide pharmacophore directly into the final triazole structure.[10][11]

Mechanistic Foundations: A Tale of Two Catalysts

Understanding the underlying mechanisms of CuAAC and RuAAC is critical for rational experimental design and troubleshooting. The choice of catalyst dictates the regiochemical outcome, providing access to distinct isomer families from the same set of starting materials.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The CuAAC reaction proceeds with an extraordinary rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version) and is renowned for its operational simplicity and tolerance to a wide variety of functional groups and aqueous conditions.[5][6] While early proposals suggested a mononuclear copper catalyst, extensive kinetic and computational studies now overwhelmingly support a dinuclear copper-mediated pathway as the kinetically favored route.[7][12]

The catalytic cycle involves several key steps:

  • Acetylide Formation: A terminal alkyne coordinates to a Cu(I) center and is deprotonated, forming a copper(I) acetylide. A second Cu(I) ion then coordinates to the alkyne's π-system, forming a dinuclear π,σ-bis(copper) acetylide intermediate.[7][13] This step significantly enhances the nucleophilicity of the alkyne.

  • Cycloaddition: The terminal nitrogen of the azide (e.g., this compound) attacks the internal carbon of the activated acetylide. This concerted, yet asynchronous, step leads to the formation of a six-membered copper(III) metallacycle.[13][]

  • Rearomatization & Protonolysis: This metallacycle is unstable and rapidly undergoes reductive elimination to form the copper-triazolide product. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole and regenerating the active Cu(I) catalyst.[5][7]

CuAAC_Mechanism A R-C≡CH + 2Cu(I) B Dinuclear Cu(I) Acetylide [R-C≡C(Cu)₂] A->B Deprotonation C Azide Coordination (R'-N₃) B->C + R'-N₃ D Six-Membered Cu(III) Metallacycle C->D Cycloaddition E Copper-Triazolide D->E Reductive Elimination F 1,4-Triazole Product E->F Protonolysis Catalyst 2Cu(I) F->Catalyst Regeneration Catalyst->A

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Pathway

For accessing 1,5-disubstituted 1,2,3-triazoles, ruthenium catalysis provides an elegant and highly regioselective solution.[8] The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes and proceeds through a distinct mechanistic pathway compared to CuAAC.[6]

The RuAAC mechanism is generally understood as follows:

  • Oxidative Coupling: The reaction initiates with the oxidative coupling of the azide and the terminal alkyne to the ruthenium center. This forms a six-membered ruthenacycle intermediate.[6] The regioselectivity is established at this stage, with the terminal nitrogen of the azide bonding to the internal, more electrophilic carbon of the alkyne.

  • Reductive Elimination: The ruthenacycle intermediate then undergoes rate-determining reductive elimination, which forms the aromatic triazole ring and regenerates the active Ru(II) catalyst.[6] This process is highly efficient and provides exclusive access to the 1,5-isomer, a feat not achievable with copper catalysis.[8][15]

RuAAC_Mechanism A [CpRuCl] + R-C≡CH + R'-N₃ B Six-Membered Ruthenacycle A->B Oxidative Coupling C 1,5-Triazole Product B->C Reductive Elimination Catalyst [CpRuCl] C->Catalyst Regeneration Catalyst->A

Caption: The catalytic cycle of the RuAAC reaction.

Precursor Synthesis & Safety Imperatives

The successful synthesis of the target triazoles begins with the reliable preparation of the key building block, this compound. This is typically achieved via a robust two-step sequence.[10][16]

Precursor_Synthesis Start Substituted Aniline Step1 Step 1: Chloroacetylation (Chloroacetyl Chloride, Base) Start->Step1 Intermediate 2-chloro-N-phenylacetamide Step1->Intermediate Step2 Step 2: Azidation (Sodium Azide, Solvent) Intermediate->Step2 Product This compound Step2->Product

Sources

Application Note: Tunable Cysteine Bioconjugation via N-Phenylacetamide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-phenylacetamide-based linkers (specifically N-aryl-2-haloacetamides ) in bioconjugation. Unlike traditional maleimides or aliphatic iodoacetamides, these linkers offer tunable electrophilicity via the electronic effects of the N-phenyl ring, enabling highly selective cysteine modification with superior hydrolytic stability.

Introduction & Mechanism of Action

The N-phenylacetamide moiety (specifically in the form of N-aryl-2-haloacetamides ) represents a class of "tunable" electrophiles for cysteine bioconjugation. While aliphatic iodoacetamides are highly reactive and often promiscuous (labeling histidines/lysines), and maleimides are prone to retro-Michael deconjugation in plasma, N-phenylacetamide linkers offer a precise middle ground.

The "Tunability" Principle

The reactivity of the


-halo carbon is directly modulated by the electronic nature of the N-phenyl ring substituents.
  • Mechanism: The N-phenyl group influences the pKa of the amide nitrogen.

    • Electron Withdrawing Groups (EWGs) (e.g.,

      
      -NO
      
      
      
      ,
      
      
      -CF
      
      
      ) on the phenyl ring decrease electron density on the nitrogen, reducing the pKa and making the amide proton more acidic. However, they also inductively pull electron density from the carbonyl, making the
      
      
      -carbon more electrophilic (faster reaction).
    • Electron Donating Groups (EDGs) (e.g.,

      
      -OMe) increase electron density, making the 
      
      
      
      -carbon less electrophilic (slower, more selective reaction).
  • Outcome: By selecting the appropriate phenyl substituent, researchers can "dial in" the reaction rate to match the accessibility of the target cysteine, avoiding off-target modification.

Pathway Diagram: Electronic Tuning & Conjugation

ReactionMechanism Substituent Phenyl Substituent (R) (EWG vs EDG) Linker N-Phenyl-2-haloacetamide (Ph-NH-C(=O)-CH2-X) Substituent->Linker Hammett Effect (Modulates Electrophilicity) Transition Transition State (Electronic Stabilization) Linker->Transition + Protein-SH (Cysteine) Product Stable Thioether Conjugate (Ph-NH-C(=O)-CH2-S-Protein) Transition->Product Irreversible Alkylation (SN2 Mechanism) Maleimide Maleimide Linker (Retro-Michael Risk) Maleimide->Product Reversible (Unstable)

Figure 1: Mechanism of N-phenylacetamide-mediated cysteine alkylation. The substituent R modulates the rate of thioether formation, ensuring stability and selectivity.

Comparative Analysis: N-Phenylacetamide vs. Standard Linkers

FeatureN-Phenyl-2-ChloroacetamideAliphatic IodoacetamideMaleimide
Reaction Type S

2 Alkylation
S

2 Alkylation
Michael Addition
Reactivity Tunable (Low to High)High (Often Promiscuous)Very High
Selectivity High (Cys over Lys/His)Low (Risk of Lys/His)High (Cys)
Bond Stability High (Stable Thioether)High (Stable Thioether)Moderate (Retro-Michael)
Plasma Stability ExcellentExcellentPoor (Exchange with Albumin)
Solubility Low (Requires organic co-solvent)ModerateModerate

Protocol: Synthesis & Conjugation of N-Phenylacetamide Linkers

Phase A: Linker Synthesis (General Procedure)

Objective: To synthesize a payload-functionalized N-phenyl-2-chloroacetamide linker.

Reagents:

  • Aniline derivative (functionalized with payload or click handle, e.g.,

    
    -amino-benzyl-azide).
    
  • Chloroacetyl chloride.[1]

  • Glacial acetic acid (solvent/catalyst) and Sodium Acetate (base).

Step-by-Step:

  • Dissolution: Dissolve the aniline derivative (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Acylation: Add chloroacetyl chloride (1.2 eq) dropwise at room temperature. Note: The reaction is exothermic.

  • Quenching: After 1-2 hours (monitor by TLC/LCMS), quench by adding saturated aqueous Sodium Acetate.

  • Precipitation/Extraction: The product (N-aryl-2-chloroacetamide) often precipitates upon water addition. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane:EtOAc).

  • Characterization: Verify structure via

    
    H-NMR (diagnostic singlet for -CH
    
    
    
    Cl at
    
    
    4.0–4.2 ppm) and MS.
Phase B: Bioconjugation to Protein (Cysteine)

Objective: Site-selective labeling of a protein containing a surface-exposed cysteine.

Materials:

  • Target Protein (in PBS, pH 7.4).

  • N-Phenylacetamide Linker (dissolved in DMSO or DMF).

  • TCEP (Tris(2-carboxyethyl)phosphine) reducing agent.

  • Desalting column (e.g., PD-10 or Zeba Spin).

Workflow Diagram:

ProtocolWorkflow Step1 1. Reduction Protein + TCEP (1.5 eq) 30 min @ RT Step2 2. Conjugation Add Linker (5-20 eq) DMSO < 10% v/v Step1->Step2 Step3 3. Incubation pH 7.5 - 8.5 4 - 16 hours @ RT or 37°C Step2->Step3 Step4 4. Quenching Add excess DTT or Cysteine Step3->Step4 Step5 5. Purification Desalting / Dialysis Step4->Step5

Figure 2: Step-by-step conjugation workflow.

Detailed Steps:

  • Reduction: If the cysteine is oxidized (disulfide), treat protein (50

    
    M) with TCEP (1.5–2.0 equivalents) in PBS (pH 7.4) for 30 minutes.
    
  • pH Adjustment: Adjust buffer pH to 8.0–8.5 .

    • Expert Insight: Unlike maleimides (pH 6.5–7.0), haloacetamides require a slightly more basic pH to generate the nucleophilic thiolate anion, as the reaction is S

      
      2.
      
  • Linker Addition: Add the N-phenylacetamide linker (dissolved in DMSO) to the protein.

    • Stoichiometry: Use 10–20 molar equivalents. (Higher excess is needed compared to maleimides due to slower kinetics, which is the trade-off for higher specificity).

    • Solvent: Keep final DMSO concentration < 10%.

  • Incubation: Incubate at 25°C or 37°C.

    • Time: 4 to 16 hours. (Monitor via LC-MS).

    • Note: Electron-deficient rings (e.g.,

      
      -Cl-phenyl) react faster (2-4 hours); Electron-rich rings (e.g., 
      
      
      
      -OMe-phenyl) react slower (overnight).
  • Quenching: Add excess DTT (50 eq) or free Cysteine to quench unreacted linker.

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or dialysis.

QC & Characterization

ParameterMethodAcceptance Criteria
Conjugation Efficiency LC-MS (Q-TOF or Orbitrap)Mass shift corresponding to Linker - HCl (+ Linker Mass - 36 Da). >90% conversion.
Site Selectivity Peptide Mapping (Trypsin digest + MS/MS)Modification observed only on target Cysteine, not Lysine or Histidine.
Aggregation SEC-HPLC< 5% High Molecular Weight (HMW) species.
Free Drug RP-HPLC< 1% unconjugated linker.

Troubleshooting & Optimization

  • Issue: Low Conjugation Yield.

    • Cause: pH too low (thiol not deprotonated) or linker reactivity too low.

    • Solution: Increase pH to 8.5. Switch to a more electron-deficient linker variant (e.g., change from N-phenyl to N-(4-chlorophenyl)). Increase temperature to 37°C.

  • Issue: Precipitation of Linker.

    • Cause: Hydrophobicity of the N-phenyl ring.

    • Solution: Add a PEG spacer between the N-phenylacetamide and the payload. Increase DMSO % (if protein tolerates).

  • Issue: Off-target Labeling (Lysine).

    • Cause: pH too high (>9.0) or linker too reactive (e.g., N-(4-nitrophenyl)).

    • Solution: Lower pH to 7.5. Use a less reactive linker (e.g., N-phenyl or N-(4-methoxyphenyl)).

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Source: ACS Publications. URL:[Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Source: Journal of Controlled Release (PubMed). URL:[Link]

  • Fast Cysteine Bioconjugation Chemistry. Source: PMC (NIH). URL:[Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Source: WuXi Biology. URL:[Link]

Sources

Application Note: Catalytic Cycloaddition of 2-Azido-N-phenylacetamide with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the site-selective synthesis of 1,4-disubstituted 1,2,3-triazoles using 2-azido-N-phenylacetamide. This reaction is a cornerstone of peptidomimetic synthesis, creating amide isosteres with high metabolic stability.

Introduction & Scope

The reaction between This compound and terminal alkynes utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike thermal Huisgen cycloadditions, which produce mixtures of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed variant is strictly regioselective for the 1,4-disubstituted 1,2,3-triazole .

This specific transformation is critical in medicinal chemistry. The this compound scaffold serves as a glycine equivalent. Upon "clicking" with an alkyne, the resulting triazole mimics a trans-amide bond, providing protease resistance while maintaining hydrogen-bonding capability.

Reaction Scheme


Safety Directive: Organic Azide Handling

CRITICAL WARNING: All organic azides are potentially explosive.

  • C/N Ratio Rule: The safety of an organic azide is estimated by the ratio

    
    .
    
    • For this compound (

      
      ): 
      
      
      
      .
    • Status: This falls below the "safe" threshold of 3.0. While the phenyl ring adds stability, this compound acts as an energetic precursor.

  • Protocols:

    • Never concentrate reaction mixtures to total dryness if the azide is present in excess.

    • Use a safety shield during rotary evaporation.

    • Avoid using halogenated solvents (DCM/CHCl3) with sodium azide during precursor synthesis to prevent the formation of highly explosive di- and tri-azidomethane.

Experimental Protocols

Two protocols are provided based on substrate solubility and "Green Chemistry" requirements.

Method A: The "Green" Standard (Ascorbate/CuSO4)

Best for: Alkynes soluble in alcohols; reactions requiring easy workup; biological compatibility.

Reagents:

  • Azide: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.0 - 1.1 equiv)

  • Catalyst Precursor: Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)
    
  • Reductant: Sodium Ascorbate (10-15 mol%)

  • Solvent:

    
    -Butanol / Water (1:1 v/v) or Ethanol / Water (1:1 v/v)
    

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the azide (1.0 mmol, 176 mg) and the alkyne (1.0 mmol) in 4 mL of

    
    -BuOH.
    
  • Catalyst Prep: Prepare two fresh stock solutions in water:

    • 0.1 M

      
      
      
    • 0.2 M Sodium Ascorbate (Must be freshly prepared; yellowing indicates oxidation).

  • Initiation: Add 2 mL of water to the reaction flask. While stirring, add the

    
     solution (50 µL, 5 mol%), followed immediately by the Sodium Ascorbate solution (50-75 µL, 10-15 mol%).
    
    • Observation: The mixture may turn bright yellow/orange (active Cu(I) species) and then return to green/blue as the cycle completes.

  • Incubation: Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc). The azide spot will disappear.

  • Workup (Precipitation): Most triazole products are less soluble than the reagents.

    • Dilute the mixture with 10 mL cold water.

    • Induce crystallization by cooling on ice.

    • Filter the precipitate, wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
  • Alternative Workup (Extraction): If product does not precipitate, dilute with brine and extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
Method B: The Organic Solvent Route (CuI/Base)

Best for: Highly hydrophobic alkynes; substrates sensitive to water.

Reagents:

  • Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand/Base: DIPEA (Diisopropylethylamine) or

    
     (1.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Additive: Acetic Acid (optional, 10 mol% - accelerates protonolysis of Cu-C bond).

Procedure:

  • Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon (essential to protect Cu(I) from oxidation).

  • Mixing: Dissolve this compound (1.0 mmol) and alkyne (1.1 mmol) in dry DMF (3 mL).

  • Catalysis: Add DIPEA (1.0 mmol). Then, add CuI (10 mol%, 19 mg) in one portion.

  • Reaction: Stir at RT under inert atmosphere. If the reaction is sluggish, heat to 40-50°C.

  • Quenching: Pour the reaction mixture into 20 mL of ammoniacal brine (saturated NaCl with 10%

    
    ). The ammonia complexes residual copper (turning the aqueous layer deep blue), aiding removal.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash organics with 5% LiCl (to remove DMF), then brine. Dry and concentrate.
    

Mechanistic Logic & Visualization

The high efficiency of this reaction relies on the step-wise formation of a copper-acetylide intermediate.

Key Mechanistic Steps:

  • 
    -Coordination:  Cu(I) coordinates to the alkyne 
    
    
    
    -system (lowering the pKa of the terminal proton).
  • Deprotonation: Formation of the

    
    -bound Copper(I)-Acetylide.
    

Technical Application Note: 2-Azido-N-phenylacetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, handling, and application of 2-azido-N-phenylacetamide (CAS: 56606-96-3) as a versatile intermediate in medicinal chemistry. While organic azides are often viewed with caution due to energetic instability, this specific scaffold balances reactivity with relative stability, making it an ideal "click-ready" building block. This note focuses on its utility in generating 1,2,3-triazole peptidomimetics via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a critical pathway for developing antifungal, anti-inflammatory, and kinase-inhibiting therapeutic candidates.

Safety & Handling: The Energetic Threshold

CRITICAL: Organic azides are potentially explosive.[1][2][3][4] Before synthesis, one must evaluate the stability of the specific azide using established heuristic rules.[1][2]

Stability Calculation

We apply two standard safety metrics to this compound (


):
  • C/N Ratio Rule:

    
    [4]
    
    • 
       (Carbon) = 8
      
    • 
       (Oxygen) = 1
      
    • 
       (Nitrogen) = 4
      
    • Result:

      
      .
      
    • Analysis: The ratio is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , indicating the molecule possesses significant energy and requires careful handling. It falls into the "Store Cold / Do Not Distill" category.
      
  • Rule of Six:

    • Requirement:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       carbons per energetic functional group.[1][3][4]
      
    • Result: 8 carbons for 1 azide group.

    • Analysis:Pass. The phenyl ring and acetamide linker provide sufficient mass dilution to stabilize the azide functionality under standard conditions.

Mandatory Safety Protocols
  • Temperature Limit: Do not heat reaction mixtures above 80°C.

  • Isolation: Avoid rotary evaporation to complete dryness. Store the intermediate as a wet solid or in solution whenever possible.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

    
    , which is highly toxic and explosive) and heavy metals (Cu, Pb) in the absence of stabilizing ligands.
    

Synthesis Protocol: this compound[5][6][7][8][9]

This protocol utilizes a nucleophilic substitution (


) of 2-chloro-N-phenylacetamide. The choice of solvent (Acetone/Water) allows for easy workup without high-vacuum distillation.
Reagents
  • 2-Chloro-N-phenylacetamide (1.0 equiv)[5][6]

  • Sodium Azide (

    
    ) (1.5 equiv)[4]
    
  • Acetone/Water (3:1 v/v)

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-chloro-N-phenylacetamide in 20 mL of Acetone.

  • Azide Addition: Dissolve 15 mmol of

    
     in 5 mL of water. Add this aqueous solution dropwise to the acetone mixture.
    
  • Catalysis: Add TBAI (0.05 equiv). The iodide acts as a better leaving group (Finkelstein-like in situ exchange) to accelerate the reaction.

  • Reaction: Heat to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The azide product typically runs slightly higher (less polar) than the chloro-precursor.

  • Workup:

    • Cool to room temperature.[5]

    • Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with cold water to remove excess

      
      .
      
  • Drying: Dry under vacuum at room temperature. DO NOT USE HEAT.

Yield: Typical yields range from 85–95%. Characterization: IR (ATR) shows a strong, distinct azide stretching peak at


.

Application: 1,2,3-Triazole Peptidomimetics (CuAAC)[11]

The primary pharmaceutical application of this intermediate is the synthesis of 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a bioisostere for the amide bond , mimicking the electronic and steric properties of a peptide linkage but with high resistance to enzymatic hydrolysis (proteases).

Visual Workflow

The following diagram illustrates the synthetic pathway from the aniline precursor to the final bioactive triazole scaffold.

SynthesisWorkflow Aniline Aniline (Precursor) Chloro 2-Chloro-N-phenylacetamide (Electrophile) Aniline->Chloro Chloroacetyl chloride TEA, DCM, 0°C Azide This compound (Click-Ready Scaffold) Chloro->Azide NaN3, Acetone/H2O Reflux, 4h Triazole 1,4-Disubstituted-1,2,3-Triazole (Peptidomimetic) Azide->Triazole CuAAC Click Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole CuSO4, NaAsc

Caption: Fig 1. Synthetic workflow converting aniline precursors into metabolically stable triazole peptidomimetics.

Protocol: Copper-Catalyzed Click Reaction

This protocol uses the "Sharpless-Fokin" conditions, optimized for the acetamide scaffold.

Reagents:

  • This compound (1.0 equiv)[5][7]

  • Terminal Alkyne (e.g., Phenylacetylene or Propargyl ether derivative) (1.0 equiv)

  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.2 equiv)

  • Solvent: t-Butanol/Water (1:1)[8]

Procedure:

  • Suspend the azide and alkyne in the t-BuOH/Water mixture (0.5 M concentration).

  • Add the

    
     solution followed immediately by the Sodium Ascorbate solution. The mixture typically turns bright yellow/orange.
    
  • Stir vigorously at room temperature for 8–12 hours.

  • Quenching: Dilute with water. If the product precipitates, filter it.[9] If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol is usually sufficient.

Mechanistic Insight (Catalytic Cycle)

Understanding the mechanism is vital for troubleshooting. The reaction relies on the formation of a Copper(I)-acetylide intermediate.

CuAAC_Mechanism Cu_I Active Cu(I) Species Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Coordination Azide-Cu Coordination Cu_Acetylide->Coordination + Azide Metallacycle Cu-Metallacycle (Rate Determining) Coordination->Metallacycle Ring Closure Triazole_Cu Cu-Triazole Derivative Metallacycle->Triazole_Cu Contraction Triazole_Cu->Cu_I Regeneration Product Free Triazole Product Triazole_Cu->Product + H+

Caption: Fig 2. The catalytic cycle of CuAAC. Note that Cu(I) is generated in situ from Cu(II) by ascorbate.[8]

Quantitative Data Summary

ParameterStandard ValueNotes
Molecular Weight 176.18 g/mol
Melting Point 108–110°CSharp MP indicates purity
IR Azide Stretch 2100–2115 cm⁻¹Disappears upon triazole formation
Reaction Yield (Synthesis) 85–95%High efficiency

Reaction Yield (Click) >90%Near-quantitative conversion
C/N Ratio 2.25Handle with care (See Safety)

References

  • BenchChem Technical Support. (2025).[4][5][6] Synthesis of 2-azido-N-(2-chlorophenyl)acetamide. Retrieved from

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(38), 22080-22091. Retrieved from

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from

  • Rostovtsev, V. V., et al. (2002).[] A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Retrieved from

  • Shaikh, M. H., et al. (2020).[11] New N-phenylacetamide-linked 1,2,3-triazole-tethered coumarin conjugates: Synthesis, bioevaluation, and molecular docking study. Archiv der Pharmazie, 353(11). Retrieved from

Sources

Application Note: Solvent System Optimization for CuAAC Reactions of 2-Azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-azido-N-phenylacetamide is a pivotal transformation in medicinal chemistry, particularly for synthesizing peptidomimetics and fragment-based drug discovery libraries. While the N-phenylacetamide scaffold provides essential hydrogen-bonding capability, its moderate hydrophobicity presents solubility challenges in the classic aqueous "click" conditions.

This guide provides a scientifically grounded framework for solvent selection, moving beyond the standard tert-butanol/water systems to optimized protocols that ensure high yields, minimal purification, and kinetic efficiency.

Part 1: Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the solute. This compound possesses a distinct "amphiphilic-aromatic" character:

  • Hydrophobic Domain: The phenyl ring drives poor water solubility (

    
    ).
    
  • Polar Domain: The amide linker and azide group provide solubility in polar aprotic solvents.

Table 1: Solubility Profile of this compound

Solvent ClassRepresentative SolventSolubility RatingSuitability for CuAAC
Protic Polar Water (

)
Poor (Insoluble)Co-solvent only (Required for catalyst solubility)
Protic Organic tert-Butanol (

BuOH)
GoodExcellent (Standard choice with water)
Protic Organic Methanol/EthanolVery GoodGood (Risk of ester transesterification if esters present)
Aprotic Polar DMSOExcellentHigh (Best for complex/insoluble alkynes)
Aprotic Polar DMFExcellentHigh (Alternative to DMSO; harder to remove)
Ethers THFGoodModerate (Can coordinate Cu; requires higher catalyst load)
Green/Viscous Glycerol / Cyrene™Moderate-GoodSpecialized (Requires specific workup)

Part 2: Solvent Selection Framework

Do not default to a single condition. Use the Alkyne-Dependent Selection Matrix below. Since the azide is constant, the alkyne partner dictates the system.

Decision Tree: Solvent Selection

SolventSelection Start Select Alkyne Partner CheckSol Is Alkyne Water Soluble? Start->CheckSol YesWater Yes (e.g., Propargyl amine, PEG-alkyne) CheckSol->YesWater Yes NoWater No (Lipophilic/Aromatic) CheckSol->NoWater No Standard Protocol A: Water/tBuOH (1:1) Standard Sharpless Conditions YesWater->Standard CheckLip Is Alkyne Highly Lipophilic? NoWater->CheckLip ModLip Moderately Lipophilic CheckLip->ModLip No HighLip Highly Lipophilic / Polyaromatic CheckLip->HighLip Yes GreenCheck Green Chemistry Requirement? ModLip->GreenCheck ProtocolB Protocol B: DMSO/Water (4:1) High Solubilizing Power HighLip->ProtocolB ProtocolC Protocol C: THF/Water (2:1) For volatile workup needs HighLip->ProtocolC Alt GreenCheck->Standard No ProtocolD Protocol D: Glycerol or [Et3NH][OAc] Recyclable System GreenCheck->ProtocolD Yes

Figure 1: Decision tree for selecting the optimal solvent system based on the physicochemical properties of the alkyne partner.

Part 3: Detailed Experimental Protocols

Protocol A: The Standard (Water/tBuOH)

Best for: General screening, moderately soluble substrates. Mechanism: tBuOH solubilizes the organic azide; water solubilizes the Cu catalyst and ascorbate.[1]

  • Preparation:

    • Solution A (Azide): Dissolve this compound (1.0 equiv, 0.5 mmol, ~88 mg) in 2.5 mL tBuOH.

    • Solution B (Alkyne): Add Alkyne (1.0–1.1 equiv) to Solution A.

    • Solution C (Catalyst): Dissolve

      
       (5 mol%, 6 mg) in 1.25 mL deionized water.
      
    • Solution D (Reductant): Dissolve Sodium Ascorbate (15 mol%, 15 mg) in 1.25 mL deionized water. Prepare fresh.

  • Reaction:

    • Add Solution C to the Azide/Alkyne mixture.

    • Add Solution D dropwise while stirring. The mixture may turn bright yellow/orange (active Cu(I)).

    • Stir at Room Temperature (20–25°C) for 4–16 hours.

  • Workup (Self-Validating Step):

    • Add 10 mL of ice-cold water.

    • Observation: The product (1,4-disubstituted triazole) typically precipitates as a white/off-white solid due to the hydrophobic phenyl ring.

    • Filter, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
Protocol B: The "Universal Solubilizer" (DMSO/Water)

Best for: Highly lipophilic alkynes, biological assays, or when Protocol A yields precipitate during reaction (stopping conversion).

  • Preparation:

    • Dissolve Azide (0.5 mmol) and Alkyne (0.5 mmol) in 2.0 mL DMSO .

    • Prepare

      
       (5 mol%) and THPTA ligand (10 mol%) in 0.5 mL water. Note: THPTA is crucial here to protect Cu(I) from oxidation in DMSO.
      
    • Prepare Sodium Ascorbate (20 mol%) in 0.5 mL water.

  • Reaction:

    • Combine DMSO solution with Cu/Ligand solution.[2]

    • Add Ascorbate.[1][2][3][4]

    • Stir at 40°C for 2–6 hours. (DMSO viscosity requires slight heating for optimal mass transfer).

  • Workup:

    • Pour reaction mixture into 20 mL brine/water (1:1).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with 5% LiCl solution (to remove DMSO) followed by brine.

Part 4: Mechanistic Causality & Kinetics

Understanding the catalytic cycle is essential for troubleshooting. The solvent dictates the stability of the Copper(I)-Acetylide intermediate.

CuAAC Catalytic Cycle

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I) Active Species Cu2->Cu1 + Ascorbate PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + Alkyne Alkyne Alkyne Azide This compound CuAcetylide Cu(I)-Acetylide (Solvent Sensitive) PiComplex->CuAcetylide - H+ Metallacycle Metallacycle Intermediate CuAcetylide->Metallacycle + Azide TriazoleCu Triazole-Cu Derivative Metallacycle->TriazoleCu Ring Contraction TriazoleCu->Cu1 Regeneration Product 1,2,3-Triazole Product TriazoleCu->Product + H+

Figure 2: The CuAAC catalytic cycle.[5][6] The formation and solubility of the Cu(I)-Acetylide species (Yellow Box) is the rate-determining step often influenced by solvent choice.

Key Mechanistic Insight: In water-poor solvents (pure THF or DCM), the protonolysis of the Cu-Triazole intermediate (step: TriazoleCu -> Product) can be slow. Always ensure at least 10–20% water content or a proton source (like acetic acid) is present to facilitate catalyst turnover.

Part 5: Troubleshooting & Optimization Guide

Table 2: Common Failure Modes and Solutions

ObservationDiagnosisCorrective Action
Reaction turns green/blue Cu(I) has oxidized to Cu(II) (inactive).Add more Sodium Ascorbate (5–10 mol%). Degas solvents with

.[3]
Precipitate forms early Reactants crashed out before conversion.Switch from Protocol A to Protocol B (DMSO) or add THF as co-solvent.
Low Yield (<50%) Cu(I) sequestered or unstable.Add THPTA or TBTA ligand (1:2 ratio to Cu). Ligands stabilize Cu(I) in complex media.
Oily Product Residual solvent (DMSO/DMF).[2]Use Protocol C (THF) or perform rigorous LiCl washes during extraction.

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1][4][7] Application Notes: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry. BenchChem Application Library. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][6][8][9] Chemical Reviews. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Beilstein Institute. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™.[10][6] Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

improving yield of 2-azido-N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing 2-azido-N-phenylacetamide (also known as


-azidoacetanilide), a critical intermediate for "click" chemistry and heterocycle synthesis.[1]

Part 1: Technical Support & Troubleshooting (Q&A)

Q1: My reaction yield is consistently low (<50%). What is the primary failure mode? A: The most common cause of low yield in this specific


 displacement is incomplete conversion  due to poor solubility of sodium azide (

) in organic solvents, or hydrolysis of the chloroacetamide starting material.
  • Solubility Issue:

    
     is ionic and poorly soluble in dichloromethane (DCM) or pure toluene.[1] If you use these solvents without a catalyst, the reaction occurs only at the solid-liquid interface, which is kinetically slow.[1]
    
  • Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO) or use a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) or Aliquat 336 if working in non-polar solvents like toluene.[1] Alternatively, use an Acetone/Water (3:1) mixture to solubilize both the organic substrate and the azide salt.

Q2: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely 2-hydroxy-N-phenylacetamide , formed by the hydrolysis of the


-chloro bond.[1]
  • Cause: Presence of water at high temperatures, especially if the reaction pH drifts basic (azide anion is slightly basic).[1]

  • Prevention: Ensure solvents are dry if using non-aqueous protocols.[2] If using aqueous mixtures (e.g., Acetone/Water), avoid excessive heating (>70°C) and prolonged reaction times.[1]

Q3: The reaction is sluggish. Can I increase the temperature? A: Caution is advised. While heat accelerates the


 reaction, organic azides can be thermally unstable .
  • Safety Limit: Do not exceed 80-90°C. Small organic azides with a

    
     ratio < 3 are potential explosives. This compound has a 
    
    
    
    ratio of 8:4 (or 2:1), which is generally stable, but violent decomposition can occur at high temperatures.[1]
  • Catalytic Alternative: Instead of heat, add Sodium Iodide (NaI) (10-20 mol%).[1] This creates the Finkelstein condition: the chloro- derivative converts in situ to the more reactive iodo- derivative, which is then rapidly displaced by azide.

Q4: My product is an oil/gum instead of a solid. How do I purify it? A: The crude product often retains solvent or trace aniline impurities.

  • Workup: Wash the organic layer thoroughly with 0.1 M HCl (to remove unreacted aniline) and then saturated

    
      (to remove hydrolyzed acid byproducts).[1]
    
  • Crystallization: The pure compound is a solid (m.p. ~108-110°C).[1] Recrystallize from Ethanol/Water or Toluene/Hexane . Induce crystallization by scratching the glass or seeding.

Part 2: Optimized Experimental Protocol

Method A: High-Yield Phase Transfer Catalysis (Recommended) Best for scale-up and avoiding hydrolysis.[1]

  • Setup: To a 100 mL round-bottom flask, add 2-chloro-N-phenylacetamide (1.70 g, 10 mmol) and Toluene (20 mL).

  • Reagents: Add Sodium Azide (

    
    ) (0.98 g, 15 mmol, 1.5 equiv).
    
  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.16 g, 0.5 mmol, 5 mol%).

  • Reaction: Heat to 80°C with vigorous stirring (critical for solid-liquid transfer). Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1] Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).[1]
  • Purification: Wash the toluene filtrate with water (2 x 10 mL) and brine. Dry over

    
     and concentrate
    in vacuo.
    
  • Yield: Expect 90–95% as a white/off-white solid.

Method B: Finkelstein-Accelerated (Green Chemistry) Best for rapid synthesis without phase transfer catalysts.[1]

  • Solvent: Dissolve substrate in Acetone/Water (4:1) .

  • Additives: Add

    
     (1.5 equiv) and NaI (0.1 equiv) .
    
  • Reaction: Reflux at 60°C for 2–3 hours. The iodide acts as a nucleophilic catalyst.[3][4]

  • Workup: Evaporate acetone. The product usually precipitates from the remaining water. Filter and wash with cold water.

Part 3: Data Presentation

Table 1: Solvent & Condition Effects on Yield

Solvent SystemTemperatureAdditiveTypical YieldNotes
Toluene 80°CNone< 40%Very slow; heterogeneous without catalyst.[1]
Toluene 80°CTBAB (PTC) 92-96% Optimal. Fast, clean, easy workup.[1]
Acetone/Water Reflux (60°C)None75-85%Good yield, but risk of hydrolysis.[1]
Acetone RefluxNaI (10%)85-90%Finkelstein conditions; rapid conversion.[1]
DMF 60°CNone90-95%High yield but difficult to remove solvent completely.

Part 4: Visualizations

Figure 1: Reaction Mechanism & Pathway This diagram illustrates the


 displacement and the catalytic cycle of the Finkelstein modification.

ReactionMechanism Start 2-Chloro-N-phenylacetamide (Substrate) TS Transition State [Cl...C...N3]‡ Start->TS Direct SN2 Hydrolysis 2-Hydroxy-N-phenylacetamide (Impurity) Start->Hydrolysis Hydrolysis (Slow) Intermed 2-Iodo-Intermediate (Highly Reactive) Start->Intermed NaI (Fast) Azide Azide Ion (N3-) Azide->TS Product This compound (Product) TS->Product Water H2O / OH- Water->Hydrolysis Iodide I- (Catalyst) Iodide->Start Regenerated Intermed->Product N3- (Very Fast)

Caption: Mechanistic pathways showing direct


, Iodide-catalyzed acceleration (Finkelstein), and competing hydrolysis.

Figure 2: Synthesis Workflow

Workflow Step1 Dissolve 2-chloro-N-phenylacetamide in Toluene Step2 Add NaN3 (1.5 eq) + TBAB (0.05 eq) Step1->Step2 Step3 Heat to 80°C (4-6 hours) Step2->Step3 Step4 Check TLC (Complete?) Step3->Step4 Step4->Step3 No Step5 Cool & Filter Salts Step4->Step5 Yes Step6 Wash Filtrate (H2O, Brine) Step5->Step6 Step7 Evaporate Solvent Step6->Step7 Step8 Recrystallize (EtOH/H2O) if necessary Step7->Step8

Caption: Optimized Phase Transfer Catalysis (PTC) workflow for high-purity synthesis.

References

  • National Institutes of Health (NIH). (2019).[1] New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis. RSC Advances. [Link]]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. [Link]

  • LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction: Solvent Effects. LibreTexts. [Link]

Sources

Technical Support Center: Post-Synthesis Purification of 2-azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

A Guide to the Safe and Effective Removal of Unreacted Sodium Azide

Welcome to the technical support center for handling azido compounds. This guide provides detailed, field-proven answers to common questions encountered during the workup and purification of 2-azido-N-phenylacetamide, with a specific focus on the complete and safe removal of unreacted sodium azide (NaN₃). The information herein is curated for researchers, medicinal chemists, and process development scientists.

Section 1: Critical Safety & Handling Protocols

Safety is the paramount consideration when working with azide compounds. Before addressing specific removal techniques, it is crucial to understand the inherent hazards.

Q1: What are the primary hazards associated with sodium azide and the product, this compound?

A1: Both the reactant and the product present significant, but distinct, hazards that demand rigorous safety protocols.

  • Sodium Azide (NaN₃):

    • Acute Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[1][2] It can be fatal if swallowed, inhaled, or absorbed through the skin.[3] The primary mechanism of toxicity is the inhibition of cytochrome oxidase, effectively halting cellular respiration.[1][2]

    • Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive heavy metal azides.[4][5][6] This is a critical concern for disposal, as contact with metal drainpipes, spatulas, or even ground-glass joints can lead to the formation of dangerous compounds.[1][4][5]

    • Formation of Hydrazoic Acid (HN₃): In the presence of acid, sodium azide is protonated to form hydrazoic acid. HN₃ is a highly toxic, volatile, and explosively unstable gas that presents a severe inhalation hazard.[1][3][7]

    • Reaction with Halogenated Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform for reactions or extractions involving azides.[3][7] They can react to form di- and tri-azidomethane, which are extremely unstable and explosive.[3][7][8]

  • This compound (The Product):

    • Organic Azide Stability: The stability of organic azides is a significant concern. A common guideline is the "Carbon-to-Nitrogen Ratio" (C/N ratio).[7][9] For this compound (C₈H₈N₄O), there are 8 carbons and 4 nitrogens. While this ratio is generally considered stable enough for careful handling, organic azides as a class can be sensitive to heat, shock, and friction.[1][7]

    • Thermal Decomposition: Upon heating, organic azides can decompose violently, releasing nitrogen gas.[1] Therefore, purification by distillation should be avoided.[10]

All work with azides must be conducted in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[1][3][11] For reactions with a higher risk of explosion, a blast shield is mandatory.[3][11]

Section 2: Core Principles of Removal & Purification

This section addresses the fundamental strategies for separating your desired product from the unreacted starting material.

Q2: What is the most effective method for removing residual sodium azide from my reaction mixture?

A2: The most common and effective method is an aqueous workup , which leverages the dramatically different solubilities of sodium azide and your organic product.[4][12]

  • Principle of Partitioning: Sodium azide is an inorganic salt with very high solubility in water (40.8 g/100 mL at 20 °C) but is sparingly soluble in most common organic solvents.[5][12] Conversely, your product, this compound, is an organic molecule expected to have good solubility in solvents like ethyl acetate and limited solubility in water.[13][14]

  • The Process: By diluting the reaction mixture with a suitable organic solvent and washing it repeatedly with water (or a saturated sodium chloride solution, brine), the water-soluble sodium azide will be selectively partitioned into the aqueous layer, leaving your desired organic product in the organic layer.[4][12]

Q3: How should I choose an appropriate organic solvent for the extraction?

A3: The ideal solvent must meet three criteria:

  • High Product Solubility: It must effectively dissolve your this compound. Ethyl acetate is a common and effective choice.

  • Water Immiscibility: It must not be miscible with water, allowing for the formation of two distinct layers in the separatory funnel.

  • Safety: As stated in Q1, do not use halogenated solvents like DCM or chloroform due to the risk of forming explosive polyazidomethanes.[4][7][15]

Q4: My synthesis was performed in an ethanol/water mixture and a precipitate formed upon completion. What should I do?

A4: In many published procedures for synthesizing 2-azido-N-arylacetamides, the reaction is performed in a solvent system like ethanol/water.[16][17][18][19] Upon cooling, the organic product, which is less soluble in the mixed solvent system at lower temperatures, often precipitates out while the highly water-soluble sodium azide remains in the solution.

If you observe a precipitate, this is likely your desired product. You can collect it via filtration and then wash it thoroughly with cold water to remove any remaining sodium azide.[16][17][19] This can be a very efficient initial purification step. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[17][18]

Section 3: Experimental Protocols & Troubleshooting

This section provides a detailed workflow and solutions to common problems encountered during the purification process.

Experimental Protocol: Aqueous Workup for Sodium Azide Removal

This protocol assumes the reaction was performed in a water-miscible organic solvent like DMF or DMSO and the product did not precipitate.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Dilute: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction solvent) and water.

  • Extract: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separate Layers: Drain the lower aqueous layer into a flask specifically designated for "Aqueous Azide Waste."

  • Repeat Washes: Wash the organic layer two to three more times with water, followed by a final wash with brine to aid in breaking up any emulsions and removing residual water.[4] Combine all aqueous washes into the designated waste flask.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

dot graph TD { subgraph "Post-Reaction Workflow" A[Reaction Mixture in DMF/Toluene] --> B{Dilute with Ethyl Acetate & Water}; B --> C[Transfer to Separatory Funnel]; C --> D{Shake & Vent}; D --> E{Separate Layers}; E --> F[Organic Layer]; E --> G[Aqueous Layer (Contains NaN₃)]; F --> H{Wash Organic Layer 2-3x with Water}; H --> I[Combine All Aqueous Layers]; H --> J[Organic Layer (Product)]; J --> K{Dry with Na₂SO₄}; K --> L[Filter & Concentrate]; L --> M[Crude this compound]; I --> N((Aqueous Azide Waste)); end style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "General workflow for aqueous extraction."

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
An emulsion forms during extraction. - Vigorous shaking. - High concentration of polar organic solvent (e.g., DMF). - Presence of insoluble byproducts.- Allow the funnel to stand for an extended period. - Add a saturated brine solution, which increases the ionic strength of the aqueous phase and can help break the emulsion.[20] - Filter the entire mixture through a pad of Celite.
Product seems to have poor solubility in the chosen organic solvent. - The product may be more polar than anticipated. - The solvent is not appropriate.- Try a more polar, water-immiscible solvent like ethyl acetate. - If the product is highly polar, continuous liquid-liquid extraction may be necessary, though this is less common for this class of compounds.
Low yield of isolated product. - Incomplete extraction from the aqueous layer. - Product has some water solubility.- Increase the number of extractions (e.g., 4-5 times) with the organic solvent. - "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Final product is an oil instead of a solid. - Presence of residual solvent (e.g., DMF). - Presence of impurities lowering the melting point.- Ensure complete removal of high-boiling solvents under high vacuum. - Purify the product by column chromatography on silica gel.[16]

Section 4: Waste Management & Decontamination

Proper disposal of azide waste is not just a recommendation; it is a critical safety requirement.

Q5: What is the correct procedure for disposing of the aqueous waste containing sodium azide?

A5: Under no circumstances should azide-containing waste be poured down the drain.[3][4] The risk of forming explosive heavy metal azides in the plumbing is severe and well-documented.[4][5] All aqueous layers from the workup must be collected in a clearly labeled, dedicated "Azide Waste" container. This waste must then be chemically neutralized.[4][7]

Q6: How do I chemically destroy or "quench" the sodium azide in the waste stream?

A6: The standard and most accepted method for destroying azide waste is through oxidation with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a dilute acid.[4][5][21] This process converts the azide anion into harmless nitrogen gas.

Experimental Protocol: Quenching Aqueous Azide Waste

This procedure must be performed in a chemical fume hood.

  • Setup: Place the aqueous azide waste in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Ensure the setup is well-ventilated within the fume hood.

  • Dilute: Ensure the concentration of sodium azide in the waste is no more than 5% by weight.[6][15] Dilute with water if necessary.

  • Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a stoichiometric excess, typically at least 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the waste.[11][15]

  • Acidify SLOWLY: This is the critical step. Slowly and carefully add a 20% solution of sulfuric acid dropwise from the dropping funnel.[11][15] The acid must be added after the nitrite to avoid the formation of toxic and explosive hydrazoic acid.[11] You will observe gas evolution (N₂ and toxic NO).[4][15] Maintain a slow addition rate to keep the reaction under control.

  • Test for Completion: Once gas evolution has ceased, test the solution for the presence of excess nitrous acid. Dip a strip of starch-iodide paper into the solution. A dark blue color indicates that the quench is complete.[4][11] If the test is negative, add more sodium nitrite solution, stir, and re-test before adding more acid.

  • Final Disposal: Once the quench is complete and confirmed, neutralize the solution to a pH between 6 and 9 with a dilute base (e.g., NaOH) before disposing of it as hazardous chemical waste according to your institution's guidelines.[3]

dot graph TD { subgraph "Azide Waste Quenching Protocol" A[Aqueous Azide Waste] --> B{Ensure [NaN₃] < 5%}; B --> C[Add 20% NaNO₂ Solution (1.5g per 1g NaN₃)]; C --> D{Slowly Add 20% H₂SO₄}; D --> E{Gas Evolution (N₂ + NO)}; E --> F{Ceased Gas Evolution?}; F -- Yes --> G[Test with Starch-Iodide Paper]; F -- No --> D; G --> H{Paper Turns Blue?}; H -- Yes --> I[Quench Complete]; H -- No --> C; I --> J{Neutralize to pH 6-9}; J --> K[Dispose as Hazardous Waste]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Decision workflow for quenching azide waste."

References

  • ResearchGate. (2025). How to removed Sodium azide? Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium azide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Azides. Retrieved from [Link]

  • Reddit. (2021). How to quench azide : r/Chempros. Retrieved from [Link]

  • Northeastern University. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [https://www.chem.stonybrook.edu/chem/safety/docs/SOPs/Std Op Proc Safe Handling of Azido Cmpds.pdf]([Link] Op Proc Safe Handling of Azido Cmpds.pdf)

  • University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sodium Azide. Retrieved from [Link]

  • Kumar, V., et al. (2017). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. PMC. Retrieved from [Link]

  • Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture? Retrieved from [Link]

  • University of Rochester. (n.d.). sodium-azide-organic-azides_0.docx. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sodium Azide Removal Protocol. Retrieved from [Link]

  • ResearchGate. (2019). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData. Retrieved from [Link]

  • ResearchGate. (2015). How can I work up sodium azide-containing-organic mixtures without resorting to an aqueous work up? Retrieved from [Link]

  • Organic Syntheses. (1944). UNDECYL ISOCYANATE. Retrieved from [Link]

  • ResearchGate. (2015). Any advice on the procedure preparation of this compound? Retrieved from [Link]

  • ResearchGate. (2025). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Solubility of Things. (n.d.). Acetanilide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-azido-N-phenylacetamide (CAS: 10258-71-6). This molecule is a highly versatile intermediate, primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1,4-disubstituted-1,2,3-triazoles, which serve as critical pharmacophores in antifungal, antibacterial, and anticancer drug development[1].

Because this compound contains a high-energy azide functional group, its purification requires strict adherence to thermodynamic limits and specialized handling protocols.

ReactionPathway A 2-Chloro-N-phenylacetamide (Precursor) B Nucleophilic Substitution (NaN3, DMSO/Toluene) A->B C This compound (Target Intermediate) B->C D CuAAC Click Reaction (Alkyne, Cu Catalyst) C->D E 1,4-Disubstituted 1,2,3-Triazole (Product) D->E

Chemical pathway from precursor to triazole via the azide intermediate.

Part 1: Critical Safety & Physicochemical Profiling

Q: Why is temperature control and tool selection critical during the handling and purification of this compound? A: The thermal stability of organic azides is governed by the


 ratio and the "Rule of Six." For this compound (

), the

ratio is 2.25. Because this ratio is between 1 and 3, the compound can be safely synthesized but requires strict temperature controls and must never be subjected to elevated temperature distillation[2]. Furthermore, it satisfies the "Rule of Six" (having at least six carbons per azide group), which stabilizes the molecule for standard benchtop handling[2].

However, azides can react with heavy metals to form highly shock-sensitive, explosive metal azides[3]. Therefore, the use of metal spatulas or metal containers is strictly prohibited during isolation; only ceramic, Teflon, or plastic tools must be used[2].

Table 1: Physicochemical & Safety Profile
ParameterValueMechanistic Implication
Molecular Formula

Contains a high-energy

functional group.
(C+O)/N Ratio 2.25Safe to synthesize, but avoid excessive heat or friction[2].
Melting Point 83–86 °CLow MP increases the risk of "oiling out" if the recrystallization solvent is too hot.
IR Signature ~2102 cm⁻¹Sharp asymmetric stretch definitively confirms the presence of the azide group[4].

Part 2: Solvent Selection & Thermodynamics

Q: Which solvent system provides the optimal thermodynamic profile for recrystallizing this specific azide? A: The molecule exhibits dual polarity: a hydrophobic phenyl ring and a polar amide/azide axis. To achieve a high-purity crystalline lattice, a binary solvent system utilizing 5 is optimal[5].

Table 2: Recrystallization Solvent System Analysis
Solvent SystemRoleThermodynamic Profile & Suitability
Ethyl Acetate / Petroleum Ether Solvent / Anti-SolventOptimal. High yield. Low boiling points allow for safe, low-temperature dissolution and rapid ambient drying[5].
Ethanol / Water Solvent / Anti-SolventAcceptable. Good for highly polar impurities, but water retention requires prolonged drying times, risking ambient azide degradation[6].
Toluene Single SolventNot Recommended. The high boiling point (110 °C) exceeds the solute's melting point, causing liquid-liquid phase separation (oiling out) and thermal risk.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure both safety and high-fidelity purification. Prerequisite: Conduct all operations in a certified fume hood. Ensure no metal spatulas or metal-containing equipment are present.

Step-by-Step Recrystallization Workflow
  • Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal volume of Ethyl Acetate pre-warmed to 50 °C .

    • Causality: The temperature is kept strictly below 60 °C to prevent the solute from melting out of solution (MP 83–86 °C) and to mitigate thermal degradation of the azide group.

  • Hot Filtration: Filter the warm mixture rapidly through fluted filter paper into a clean Erlenmeyer flask. Avoid using ground glass joints where azide friction could occur[2].

    • Self-Validation Checkpoint: The resulting filtrate must be completely clear and pale yellow/colorless, indicating the successful removal of insoluble inorganic salts (e.g., residual

      
      ).
      
  • Anti-Solvent Addition: Slowly add Petroleum Ether dropwise to the warm filtrate while swirling, until the solution becomes faintly turbid.

    • Causality: Petroleum ether acts as an anti-solvent, abruptly lowering the dielectric constant of the medium and forcing the hydrophobic phenyl moiety to reach supersaturation[5].

  • Controlled Nucleation & Cooling: Allow the flask to cool undisturbed to room temperature for 30 minutes, then transfer to an ice bath (4 °C) for 1 hour.

    • Self-Validation Checkpoint: Observe the formation of distinct, needle-like or flaky white crystals.

  • Isolation: Collect the crystals via vacuum filtration using a Buchner funnel.

    • Critical Safety Step: Transfer the solid using only a Teflon, plastic, or ceramic spatula to prevent the formation of shock-sensitive metal azides[2].

  • Desiccation: Dry the purified crystals in a vacuum desiccator at ambient temperature.

    • Causality: Elevated temperature drying (e.g., in a drying oven) poses an explosion risk for organic azides and must be avoided[3].

Recrystallization S1 1. Dissolution (EtOAc at 50°C) S2 2. Hot Filtration (Remove Insolubles) S1->S2 S3 3. Anti-Solvent (Petroleum Ether) S2->S3 S4 4. Controlled Cooling (RT to 4°C) S3->S4 S5 5. Vacuum Filtration (Non-metal tools) S4->S5 S6 6. Vacuum Desiccation (Ambient Temp) S5->S6

Step-by-step recrystallization workflow for this compound.

Part 4: Troubleshooting & Diagnostics

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause and how do I resolve it? A: Oiling out occurs when the saturation temperature of the solution exceeds the melting point of the solute. Because, using a solvent near or above this temperature causes the compound to melt out of solution as a separate liquid phase rather than precipitating as an ordered solid lattice.

  • Resolution: Lower the temperature of the dissolution phase (do not exceed 50 °C). If oiling out has already occurred, reheat gently until homogeneous, add more Ethyl Acetate to decrease the overall concentration, and cool the flask much more slowly. Introducing a pure seed crystal can also bypass the liquid-liquid phase separation by providing an immediate nucleation site.

Q: The recrystallized product has a persistent brownish/yellow tint instead of being white. How do I remove this? A: Discoloration usually indicates the presence of unreacted amines or oxidized byproducts from the precursor synthesis. To resolve this, incorporate a decolorizing charcoal (activated carbon) step during the hot dissolution phase. Add 1-2% w/w activated carbon to the hot Ethyl Acetate solution, swirl gently for 2 minutes, and perform the hot filtration through a pad of Celite.

  • Caution: Ensure the charcoal is completely wetted, as dry charcoal can catalyze the decomposition of concentrated azides.

Q: How do I definitively validate the purity of the recrystallized product? A: Purity is validated through a combination of thermal and spectroscopic methods. The melting point should sharply align with the 83–86 °C range. Fourier-transform infrared spectroscopy (FT-IR) is highly diagnostic; pure this compound exhibits a strong, sharp asymmetric azide stretch at approximately 2102 cm⁻¹ and a carbonyl (C=O) stretch at 1664 cm⁻¹ [4].

References

  • This compound | 10258-71-6 , Sigma-Aldrich.

  • Design, Synthesis, Molecular Docking and Antifungal Evaluation of Mixed Heterocyclic Moieties , Impactfactor.org. 4

  • Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives , NIH. 5

  • Sodium Azide and Organic Azides , UC Santa Barbara Chemical Hygiene. 7

  • Azides - University of Victoria , Occupational Health, Safety & Environment. 2

  • Application Notes and Protocols: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry , Benchchem. 1

  • Safe Handling of Sodium Azide (SAZ) , Environment, Health & Safety - Wisc.edu. 3

  • Greener pastures in evaluating antidiabetic drug for a quinoxaline Derivative , Arabian Journal of Chemistry. 6

Sources

Technical Support Center: Optimizing Reaction Time for Nucleophilic Substitution with Sodium Azide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving sodium azide (NaN₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accelerating these crucial reactions while maintaining safety and efficiency. The azide anion (N₃⁻) is a powerful and versatile nucleophile, but its successful application requires a nuanced understanding of various reaction parameters.[1] This center offers a structured approach to troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.

Q1: My reaction is proceeding very slowly or appears to have stalled. What are the primary factors I should investigate to increase the reaction rate?

A1: A sluggish reaction can be attributed to several factors, primarily related to the core principles of Sₙ2 reactions. The key areas to examine are the substrate, solvent, temperature, and the potential need for a catalyst.

Table 1: Troubleshooting Slow or Incomplete Nucleophilic Substitution Reactions with NaN₃

Problem Potential Cause Recommended Solution(s)
Slow or No Reaction Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.[2][3][4] Weak bases are good leaving groups.[5] The general trend for halides is I > Br > Cl > F.[5] Hydroxyl (-OH) and alkoxyl (-OR) groups are poor leaving groups and require activation.[5]- If possible, switch to a substrate with a better leaving group (e.g., from a chloride to a bromide or iodide). - For alcohols, convert the hydroxyl group into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf).
Steric Hindrance: Sₙ2 reactions are sensitive to steric bulk around the reaction center. The order of reactivity for alkyl halides is methyl > primary > secondary >> tertiary (tertiary substrates generally do not undergo Sₙ2 reactions).[1]- If the substrate design allows, use a less sterically hindered starting material. - For secondary halides, increasing the temperature may be necessary, but be aware that this can also promote competing elimination (E2) reactions.[6]
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred for Sₙ2 reactions with anionic nucleophiles like azide.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[5]- Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] These solvents solvate the sodium cation, leaving the azide anion "naked" and more nucleophilic.
Low Temperature: Reaction rates are temperature-dependent. Insufficient thermal energy can lead to a slow reaction.- Gradually increase the reaction temperature. A common starting point is room temperature, with incremental increases to 50-100 °C.[7] Monitor for byproduct formation at higher temperatures.
Poor Solubility of NaN₃: Sodium azide has limited solubility in many organic solvents, which can limit the effective concentration of the nucleophile.- Use a solvent in which NaN₃ has better solubility, such as DMF or DMSO. - Consider the use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to shuttle the azide anion into the organic phase.[8][9][10]

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I suppress them?

A2: The primary competing reaction is typically elimination (E2), especially with secondary and sterically hindered primary substrates.[6] The azide ion, while a good nucleophile, also has some basicity. Higher reaction temperatures can favor elimination over substitution.[6]

To minimize elimination byproducts:

  • Use the least sterically hindered substrate possible.

  • Maintain the lowest effective reaction temperature.

  • Choose a solvent that favors Sₙ2 over E2, such as a polar aprotic solvent.

Another potential issue is the decomposition of the organic azide product, particularly at elevated temperatures.[11][12] If your product is thermally sensitive, it is crucial to maintain a controlled temperature and monitor the reaction progress to avoid prolonged heating after completion.

Workflow for Optimizing Reaction Time

The following diagram outlines a systematic approach to optimizing the reaction time for a nucleophilic substitution with sodium azide.

G cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting start Select Substrate with Good Leaving Group (I, Br, OTs, OMs) solvent Choose Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) start->solvent temp Start at Room Temperature solvent->temp monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) temp->monitor incomplete Reaction Slow or Incomplete? monitor->incomplete No complete Reaction Complete monitor->complete Yes increase_temp Increase Temperature in Increments (e.g., 50°C, 80°C) incomplete->increase_temp Yes ptc Add Phase-Transfer Catalyst (e.g., TBAB) incomplete->ptc If solubility is an issue change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF or DMSO) incomplete->change_solvent If solvent is suspected increase_temp->monitor Re-evaluate ptc->monitor Re-evaluate change_solvent->monitor Re-evaluate workup Proceed to Work-up and Purification complete->workup

Caption: A decision-making workflow for optimizing nucleophilic substitution reactions with NaN₃.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when working with sodium azide?

A: Sodium azide is acutely toxic and can be fatal if ingested or absorbed through the skin.[13][14] It can also form highly explosive compounds.[13][14][15] Always adhere to the following safety protocols:

  • Handling: Always handle solid sodium azide and concentrated solutions in a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[15]

  • Incompatible Materials: Avoid contact with heavy metals (lead, copper, silver, zinc), their salts, strong acids, and halogenated solvents like dichloromethane (DCM).[13][15][17][18] Reaction with acids forms highly toxic and explosive hydrazoic acid (HN₃).[13][17] Reaction with heavy metals can form shock-sensitive metal azides, which is a major concern for disposal in drains with metal pipes.[15][19]

  • Waste Disposal: Never dispose of sodium azide waste down the drain.[15] All azide-containing waste must be quenched before disposal or collected as hazardous waste in non-metallic containers.[16][19]

Q: How can I monitor the progress of my reaction?

A: Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative data and confirm the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the change in signals corresponding to the starting material and product.[20]

  • Infrared (IR) Spectroscopy: The formation of the azide group can be monitored by the appearance of a strong, sharp absorption band around 2100 cm⁻¹.[7]

Q: What is the standard procedure for quenching and working up a reaction containing sodium azide?

A: The work-up procedure aims to remove unreacted sodium azide and isolate the organic product.

  • Aqueous Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine multiple times. Sodium azide is highly soluble in water and will be removed in the aqueous layer.[18]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[18]

  • Quenching Aqueous Waste: The aqueous layers containing sodium azide must be treated as hazardous waste. A common method for quenching residual azide is the addition of a sodium nitrite solution followed by the slow, careful addition of a dilute acid (e.g., sulfuric acid) to generate nitrous acid in situ.[17][18][21] This converts the azide to nitrogen gas. This procedure should only be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen oxides.[21] Always test for complete destruction of the azide using starch-iodide paper, which should turn dark blue in the presence of excess nitrous acid.[17][18]

Experimental Protocol: General Procedure for Sₙ2 Reaction with Sodium Azide

This protocol provides a general guideline for the synthesis of an alkyl azide from an alkyl bromide.

Reagents and Equipment:

  • Alkyl bromide (1.0 eq)

  • Sodium azide (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl bromide and anhydrous DMF. Stir the solution until the alkyl bromide is fully dissolved.

  • Addition of Sodium Azide: Carefully add the sodium azide to the reaction mixture in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and wash the organic layer with water (2-3 times) followed by brine.

    • Collect all aqueous layers for proper quenching and disposal.[18]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

Caution: Organic azides can be explosive, especially low molecular weight azides.[12][22] Handle with care and avoid heating to high temperatures or subjecting them to shock.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Disposal of Dilute (0.01%) Sodium Azide Solution. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology. (2021, February 16). Retrieved from [Link]

  • PTC Azide-Bromide Substitution. (n.d.). Retrieved from [Link]

  • Sodium Azide - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Lab Safety Guideline: Sodium Azide - uthsc. (2019, July 2). Retrieved from [Link]

  • Influence of the Leaving Group on the Dynamics of a Gas Phase SN2 Reaction. (n.d.). Retrieved from [Link]

  • Efficient synthesis of hepta-O-acetyl-β-lactosyl azide via phase transfer catalysis. (n.d.). Retrieved from [Link]

  • Influence of the leaving group on the dynamics of a gas-phase SN2 reaction - PubMed. (2016, February 15). Retrieved from [Link]

  • Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study - PMC. (n.d.). Retrieved from [Link]

  • Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. (2015, November 30). Retrieved from [Link]

  • 7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction - YouTube. (2020, March 30). Retrieved from [Link]

  • PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study | Journal of the American Chemical Society - ACS Publications. (2022, March 1). Retrieved from [Link]

  • Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance - PMC. (n.d.). Retrieved from [Link]

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC. (n.d.). Retrieved from [Link]

  • Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How to quench azide : r/Chempros - Reddit. (2021, March 2). Retrieved from [Link]

  • How do you synthesise an azide from a halide? - TutorChase. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Safety Summary: Sodium Azide. (n.d.). Retrieved from [Link]

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. (n.d.). Retrieved from [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (2015, September 29). Retrieved from [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018, June 29). Retrieved from [Link]

  • Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). (2024, September 30). Retrieved from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19). Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). Retrieved from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Retrieved from [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. (n.d.). Retrieved from [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. (n.d.). Retrieved from [Link]

  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. (n.d.). Retrieved from [Link]

  • Chemical Reaction Rate Analysis Using Graph Transformations CO3120 Computer Science Project Final Report. (n.d.). Retrieved from [Link]

  • Any efficient method to directly turn a secondary alcohol into the azide and keep configuration retention? | ResearchGate. (2023, October 27). Retrieved from [Link]

  • Molecule Edit Graph Attention Network: Modeling Chemical Reactions as Sequences of Graph Edits. (n.d.). Retrieved from [Link]

  • Unveiling the Role of Sodium Azide (NaN3) in Organic Reactions - Oreate AI Blog. (2025, December 30). Retrieved from [Link]

  • Create a Graph of Chemical Reactions | by Tom Nijhof-Verhees | Neo4j Developer Blog. (2024, July 9). Retrieved from [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9). Retrieved from [Link]

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Technical Support Center: Purification of 2-Azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-PH-002 Topic: Separation of 2-azido-N-phenylacetamide from 2-chloro-N-phenylacetamide precursor Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary (The "Ticket")

The Problem: You are attempting to synthesize this compound via nucleophilic substitution (


) of 2-chloro-N-phenylacetamide with sodium azide. You are likely observing a product mixture where the starting material (chloro-precursor) co-elutes or co-crystallizes with the product.

The Root Cause: The chloro- (


) and azido- (

) groups are isosteric and isopolar.[1] They have similar van der Waals radii and dipole moments, resulting in nearly identical retention factors (

) on silica and similar solubility profiles.[1] Standard separation techniques often fail because the molecules "mimic" each other in the crystal lattice and on the stationary phase.

The Solution Strategy: Because separation is chemically arduous, the most efficient "purification" is reaction optimization to ensure 100% conversion before workup. If a mixture already exists, we utilize fractional recrystallization or chemoselective derivatization .

Diagnostic & Triage

Before attempting purification, confirm the extent of the contamination.[2]

Quick Diagnostic Checklist
  • TLC Analysis: Standard UV visualization is insufficient because both compounds share the N-phenylacetamide chromophore.

    • Fix: Use a Triphenylphosphine (

      
      ) / Ninhydrin stain .[1][3] The 
      
      
      
      reduces the azide to an amine in situ, which then reacts with ninhydrin to turn purple/pink.[3] The chloro-precursor will remain colorless or faint.
  • IR Spectroscopy: Look for the diagnostic azide stretch at

    
     .[1] This confirms the product exists but does not quantify purity.
    
  • 
     NMR:  This is the gold standard.
    
    • 
      -Chloro protons (
      
      
      
      ): Typically
      
      
      .[1]
    • 
      -Azido protons (
      
      
      
      ): Typically
      
      
      .[1]
    • Action: Integrate these two peaks to determine the molar ratio.

Decision Matrix (Workflow)

PurificationLogic cluster_legend Guidance Start Analyze Crude Mixture (NMR Integration) HighConv Conversion > 98% Start->HighConv MedConv Conversion 80-98% Start->MedConv LowConv Conversion < 80% Start->LowConv MethodA Method A: Recrystallization (EtOH/Water) HighConv->MethodA Clean up MethodB Method B: Chromatography (Toluene/EtOAc) MedConv->MethodB Difficult Separation MethodC Method C: Re-Reaction (Push to Completion) MedConv->MethodC Recommended LowConv->MethodC Mandatory Avoid Column if possible Avoid Column if possible Recrystallization is scalable Recrystallization is scalable Avoid Column if possible->Recrystallization is scalable

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude conversion rates.

The "Fixes" (Protocols)

Protocol A: Optimized Recrystallization (Recommended)

Best for: High conversion mixtures (>95%) or final polishing.[1]

The azido compound is generally more soluble in organic solvents than the chloro precursor, but less soluble in water. We exploit this using a binary solvent system.[1][2][4]

  • Solvent System: Ethanol / Water (70:30 v/v).[1]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (

    
    ) to fully dissolve the solid.[1]
    
  • Precipitation: Slowly add hot Water (anti-solvent) dropwise until a faint, persistent turbidity appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then, move to

    
     (fridge) for 4 hours.
    
  • Filtration: Filter the crystals and wash with cold 30% Ethanol/Water.

  • Result: this compound typically forms clear, colorless block crystals [1].

Protocol B: "Push-to-Completion" (The Chemical Fix)

Best for: Mixtures with <95% conversion. It is easier to react the impurity away than to separate it.

If you have unreacted chloride, do not try to separate it. React it.

  • Reload: Dissolve the crude mixture in Acetone (or DMF if scale is small).

  • Reagents: Add 0.5 equivalents of fresh Sodium Azide (

    
    ).
    
  • Catalyst (The Secret Weapon): Add 10 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][5][6] NaI performs a Finkelstein reaction, converting the unreactive alkyl chloride to a highly reactive alkyl iodide in situ. The azide then rapidly displaces the iodide.

  • Process: Reflux for 4–6 hours. Monitor by NMR until the chloro-peak disappears.

  • Workup: Aqueous extraction followed by Protocol A.

Protocol C: Flash Chromatography (Last Resort)

Best for: Small scale (<500 mg) where crystallization failed.[1]

Standard Hexane/Ethyl Acetate gradients often fail to separate these two.[1]

  • Stationary Phase: High-grade Silica Gel (

    
     mesh).[1]
    
  • Mobile Phase: Toluene / Ethyl Acetate (Start 100:0, gradient to 90:10).[1]

    • Why: Toluene interacts with the

      
      -systems of the phenyl rings, providing a different selectivity mechanism than simple polarity-based separation.
      
  • Loading: Dry load on Celite. Do not wet load with DCM, as it broadens bands.[1]

Safety & Handling (Critical)

WARNING: You are working with an organic azide.[1][5][6][7][8][9] Safety is determined by the Carbon/Nitrogen (


) ratio.[1][6]
Stability Calculation


For this compound (

):
  • 
    [1]
    
  • Ratio = 2.25 [1]

Risk Assessment: A ratio


 is generally considered stable.[1][6] Your ratio is 2.25. 
This places the compound in the "Store Cold / Handle with Care"  category. It is not spontaneously explosive like low-molecular-weight azides, but it can decompose violently under heat or shock [2, 3].
Safety Logic Flow

SafetyProtocol Calc Calculate C/N Ratio (Result: 2.25) Status Status: UNSTABLE (Danger Zone < 3) Calc->Status Action1 No Metal Spatulas (Risk of Heavy Metal Azides) Status->Action1 Action2 No Rotary Evap > 40°C Status->Action2 Action3 Store in Amber Vial @ -20°C Status->Action3 Action4 Waste: Dedicated Container (NO ACIDS!) Status->Action4

Figure 2: Safety protocol based on the calculated C/N ratio of 2.25.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Why? A: This is the classic sign of the "Melting Point Depression" caused by the chloro-impurity. Even 5% impurity can turn a solid into an oil.[1] Action: Perform Protocol B (Push-to-Completion) to remove the impurity, then seed the oil with a tiny crystal of pure product if available, or scratch the flask glass with a glass rod (not metal!) to induce nucleation.

Q: Can I use DCM (Dichloromethane) for the reaction? A: No. Sodium azide is insoluble in DCM.[1] You must use a polar aprotic solvent (DMF, DMSO) or a polar protic mixture (Acetone/Water, Ethanol/Water) to dissolve the azide salt.[1] If you use DCM, the reaction will not proceed, leading to 100% recovery of the chloro-precursor.

Q: How do I dispose of the waste? A: Never pour azide waste down the drain. It can react with copper/lead pipes to form heavy metal azides, which are primary explosives.

  • Quenching: Treat the waste with excess Sodium Nitrite (

    
    ) and dilute Sulfuric Acid (
    
    
    
    ) in a fume hood to convert the azide to
    
    
    gas and Nitrous Oxide.[1] Only do this if trained. Otherwise, label as "High Hazard - Azide Waste" and contact your EHS department.

References

  • BenchChem Technical Support. (2025).[1][4][5][6][10] Synthesis and crystal structure of this compound. BenchChem Application Notes.[1][10]

  • Stanford Environmental Health & Safety. (n.d.).[1] Information on Azide Compounds: Carbon to Nitrogen Ratio Guidelines. Stanford University.[1]

  • University of California, Santa Cruz. (2025).[1] Organic Azide Safety Guidelines and C/N Ratio Calculations. UCSC EH&S.[1]

  • ResearchGate Community. (2015).[1] Discussion on the preparation and purification of this compound. ResearchGate.[1][8][11]

Sources

Technical Support Center: Stability and Storage of 2-azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-azido-N-phenylacetamide. Organic azides are high-energy molecules requiring specific precautions to prevent decomposition, ensure experimental integrity, and maintain laboratory safety. This document outlines the chemical principles behind the instability of this compound and offers practical solutions to common issues encountered during its storage and use.

Troubleshooting Guide: Addressing Decomposition Issues

This section addresses specific problems that may arise during the storage and handling of this compound, providing explanations for the observed phenomena and actionable steps to mitigate them.

Q1: I noticed a slight pressure buildup and gas evolution from my solid sample vial stored at room temperature. What is happening and is it dangerous?

A1: The observation of gas is a critical indicator of decomposition. The azide functional group (-N₃) is thermally unstable and can decompose to release nitrogen gas (N₂).[1] For this compound, this process is often the first step in a cascade of reactions that degrades the parent compound.[2][3][4]

  • Causality: The energy input from ambient laboratory temperatures can be sufficient to initiate the decomposition of some organic azides, especially those with a lower carbon-to-nitrogen ratio.[5][6] this compound has a C/N ratio of 2 (8 carbons to 4 nitrogens), placing it in a category that requires careful temperature control.[7][8]

  • Immediate Action:

    • Place the vial behind a blast shield within a certified chemical fume hood.

    • Do not attempt to tighten the cap further. Cautiously and slowly unscrew the cap to vent the pressure.

    • Once vented, immediately move the compound to a low-temperature, dark storage environment (e.g., a -18 °C freezer) to halt further decomposition.[5]

    • Assess the purity of the material before its next use.

Q2: After storing my sample for a few weeks in a clear vial on the lab bench, it has developed a yellowish tint and a new spot has appeared on its TLC analysis. What caused this?

A2: This is a classic sign of photolytic decomposition. Organic azides are sensitive to light, and even ambient fluorescent laboratory lighting can provide enough energy to break the N-N bond.[5][9]

  • Causality: Exposure to light can induce the degradation of peptidic alkyl azides to form aldehyde and monoacyl aminal impurities.[9] This unexpected sensitivity can significantly impact the purity and reactivity of the azide. A study on a similar compound showed a decomposition rate of approximately 1% per day when stored as a solid in a clear vial under laboratory light.[9]

  • Recommended Action:

    • Always store this compound in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light.[5][8]

    • Confirm the identity of the impurity via analytical methods such as LC-MS or NMR if it will impact your downstream experiments.

    • If high purity is required, the material may need to be re-purified (e.g., by low-temperature precipitation or recrystallization, avoiding heat) or discarded.[6] Never use distillation or sublimation for purification.[6]

Q3: My reaction failed, and I suspect the this compound has degraded. I stored it in a solution of dichloromethane (DCM). Was this a mistake?

A3: Yes, this was a critical error. Storing or reacting azides in halogenated solvents is extremely hazardous.

  • Causality: Azides can react with halogenated solvents like dichloromethane or chloroform to form di- and tri-azidomethane, respectively.[5][6][7] These compounds are exceptionally unstable and can decompose explosively with little to no external energy input.[5][6]

  • Recommended Action:

    • Safety First: Treat the solution as potentially explosive. Do not attempt to concentrate it on a rotary evaporator.[7]

    • Consult your institution's Environmental Health & Safety (EH&S) office for guidance on the proper quenching and disposal of the solution.

    • For future work, choose a compatible solvent. For storing solutions of organic azides, non-polar solvents like toluene or ethers are generally more suitable, although the compound's solubility must be confirmed.[10] Always ensure the solvent is free from acidic impurities.

Frequently Asked Questions (FAQs) on Storage & Handling

This section provides answers to common questions regarding the safe and effective storage of this compound.

Q1: What is the fundamental reason for the instability of this compound?

A1: The instability stems from the azido functional group (-N₃), which is an "energetic" or "explosophoric" group.[5] Its stability is often assessed by two general guidelines:

  • Carbon-to-Nitrogen (C/N) Ratio: For this compound (C₈H₈N₄O), the C/N ratio is 8/4 = 2. Organic azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care and stored under controlled conditions (low temperature, limited quantity) as they are potentially explosive.[7][8]

  • Rule of Six: This rule suggests that a compound is relatively safe if it has at least six carbon atoms per energetic group.[5] With 8 carbons to one azide group, this molecule meets the criteria, suggesting it is not acutely explosive but still requires proper handling to prevent decomposition.[5]

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: To maximize shelf-life and ensure safety, the compound should be stored according to the conditions summarized in the table below. The primary goals are to mitigate exposure to all forms of energy—thermal, photolytic, and mechanical.

ParameterRecommended ConditionScientific Rationale & References
Temperature -18 °C or below (Freezer) Minimizes the rate of thermal decomposition, which can occur even at room temperature. Low temperatures reduce the kinetic energy of the molecules, preventing the elimination of N₂ gas.[5][7][11]
Light Exposure Complete darkness (Amber vial or wrapped vial) Prevents photolytic decomposition, where light energy can cleave the weak N-N bonds, leading to impurities like aldehydes.[8][9]
Atmosphere Inert gas (Argon or Nitrogen) While the amide group is relatively stable, an inert atmosphere prevents potential long-term oxidative degradation and hydrolysis from atmospheric moisture.
Container Plastic or glass vial with a secure cap. Avoid metal containers and ground glass joints. Prevents contamination with incompatible materials. Friction from ground glass joints can initiate explosive decomposition.[7][12] Metal spatulas and containers should be avoided to prevent the formation of highly shock-sensitive heavy metal azides.[5][7]
Chemical Segregation Store away from acids, heavy metals, halogenated solvents, and other reactive chemicals. Prevents accidental contact with incompatible materials that can lead to violent reactions, such as the formation of highly toxic and explosive hydrazoic acid when mixed with acids.[5][7][8]

Q3: Is it safer to store this compound as a solid or in solution?

A3: Storing the compound in a suitable, non-reactive solvent can increase its stability by desensitizing it to mechanical shock and friction.[12] This is a common practice for phlegmatizing energetic materials. If you choose to store it as a solution:

  • Use a concentration no higher than 1 M.[7]

  • Select a compatible solvent such as toluene, THF, or ethyl acetate. NEVER use halogenated (e.g., DCM, chloroform) or acidic solvents.[5][6][10]

  • Continue to store the solution under the same cold and dark conditions recommended for the solid material.

Q4: What personal protective equipment (PPE) and engineering controls are necessary when handling this compound?

A4: Due to the potential hazards, robust safety measures are required:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood. For any procedure involving heating or potential for decomposition (including handling material that has shown signs of degradation), a blast shield must be used.[7][12]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves at all times.[7]

  • Handling Practices: Use plastic or ceramic spatulas for transfers to avoid contact with metals.[7][11] Avoid any actions that could create friction or shock, such as grinding or scraping the solid material.[12]

Visual Workflow: Troubleshooting Decomposition

The following diagram outlines a logical workflow for identifying and responding to potential decomposition of this compound.

DecompositionTroubleshooting Troubleshooting Flowchart for this compound Decomposition start Observation: Suspected Decomposition of Sample gas Symptom: Gas Evolution / Vial Pressurization start->gas color Symptom: Color Change / Yellowing start->color purity Symptom: New Impurity by TLC/LCMS start->purity cause_thermal Likely Cause: Thermal Decomposition gas->cause_thermal cause_photo Likely Cause: Photolytic (Light) Decomposition color->cause_photo purity->cause_thermal purity->cause_photo action_vent Immediate Action: 1. Use Fume Hood & Blast Shield 2. Cautiously Vent Vial cause_thermal->action_vent action_analyze Action: Analyze Purity (NMR, LCMS) cause_thermal->action_analyze cause_photo->action_analyze storage_temp Preventative Measure: Store at ≤ -18°C action_vent->storage_temp storage_light Preventative Measure: Store in Dark (Amber Vial) action_analyze->storage_light

Caption: Troubleshooting flowchart for identifying and mitigating decomposition of this compound.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline. [Link]

  • Stanford University. Information on Azide Compounds. Environmental Health & Safety. [Link]

  • University of California, Berkeley. Azides. Office of Environment, Health & Safety. [Link]

  • Abbenante, G., Le, G. T., & Fairlie, D. P. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions. Chemical Communications, (34), 3597-3599. [Link]

  • Dyke, J. M., et al. (2004). A Study of the Thermal Decomposition of 2-Azidoacetamide by Ultraviolet Photoelectron Spectroscopy and Matrix-Isolation Infrared Spectroscopy: Identification of the Imine Intermediate H2NCOCHNH. The Journal of Physical Chemistry A, 108(25), 5299-5307. [Link]

  • University of Victoria. (2022). Azides. Occupational Health, Safety & Environment. [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Dyke, J. M., et al. (2004). A Study of the Thermal Decomposition of 2-Azidoacetamide by Ultraviolet Photoelectron Spectroscopy and Matrix-Isolation Infrared Spectroscopy: Identification of the Imine Intermediate H2NCOCHNH. The Journal of Physical Chemistry A, 108 (25), 5299–5307. [Link]

  • Dyke, J.M., et al. (2004). A study of the thermal decomposition of 2-azidoacetamide by ultraviolet photoelectron spectroscopy and matrix-isolation infrared spectroscopy: identification of the imine intermediate H2NCOCHNH. University of Southampton Institutional Repository. [Link]

  • Environment, Health & Safety - University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

  • ResearchGate. (2004). A Study of the Thermal Decomposition of 2-Azidoacetamide by Ultraviolet Photoelectron Spectroscopy and Matrix-Isolation Infrared Spectroscopy: Identification of the Imine Intermediate H2NCOCHNH. [Link]

  • ResearchGate. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions. [Link]

  • Khan, A. Z., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14704-14731. [Link]

  • Dyke, J. M., et al. (2002). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A, 106(38), 8855–8864. [Link]

  • ProQuest. THE PHOTOCHEMICAL DECOMPOSITION OF ALKYL AZIDES. [Link]

  • Lehman, P. A., & Berry, R. S. (1973). Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate. Journal of the American Chemical Society, 95(26), 8614-8620. [Link]

  • Iris Biotech GmbH. ALPHA AZIDO - ACIDS. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • ResearchGate. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

  • ResearchGate. (2023). Introduction to asymmetric α-azidation of carbonyl compounds. [Link]

Sources

Technical Support Center: Solubility & Crystallization of Azidoacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Safety Critical Warning: Azido Functionality

STOP & READ: Before proceeding with any thermal solubility experiments, acknowledge the specific hazards of Azidoacetanilide (2-azido-N-phenylacetamide).

  • Thermal Instability: Organic azides (

    
    ) can decompose explosively if heated near their onset temperature. While acetanilide is stable, the azido  modification lowers the decomposition threshold.
    
  • Strict Limit: Do NOT heat solutions above 70°C unless DSC (Differential Scanning Calorimetry) data confirms stability.

  • Light Sensitivity: Protect solutions from direct UV light to prevent photodecomposition.

Module 1: The Thermodynamics of Dissolution

The Non-Linearity of Cosolvency

Users often assume a linear relationship between solvent fraction and solubility. In water-ethanol systems, azidoacetanilide follows a log-linear or parabolic solubility profile.

  • Pure Water: Poor solubility (Hydrophobic phenyl ring dominates).

  • Pure Ethanol: High solubility.

  • The Mixture: Solubility increases exponentially with the addition of ethanol, described best by the Jouyban-Acree Model .

Mathematical Model for Prediction

To predict solubility (


) at a specific temperature (

) and ethanol fraction (

), use the Jouyban-Acree equation adapted for amides in ethanol-water:


VariableDefinition

Solubility in mixture at Temp


Volume fraction of Ethanol (c) and Water (w)

Solubility in pure Ethanol and pure Water

Interaction constants (Specific to solute-solvent system)

Key Insight: For acetanilide derivatives, the solubility curve is concave . Small additions of ethanol to water have a dramatic solubilizing effect, whereas adding water to ethanol causes a sharp decrease in solubility, often triggering rapid precipitation or "oiling out."

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Phenomenon

"Oiling out," or Liquid-Liquid Phase Separation (LLPS), is the most common failure mode when crystallizing low-melting solids like azidoacetanilide.

Mechanism:

  • You cool a hot water-ethanol solution.

  • The solution hits the Miscibility Gap (where two liquid phases are more stable than one) before it hits the Solubility Curve (crystallization boundary).

  • Result: The compound separates as an oil droplet rather than a crystal. These droplets entrap impurities and often solidify into an amorphous glass rather than a pure crystal.

Visualizing the Problem (Phase Diagram)

OilingOutMechanism Start Hot Homogeneous Solution (High Solubility) Cooling Cooling Process Start->Cooling Decision Does T drop below Phase Separation Limit before Crystallization? Cooling->Decision OilingOut OILING OUT (LLPS) Formation of solute-rich oil droplets Decision->OilingOut YES (High Supersaturation) Crystallization NUCLEATION Formation of clean solid crystals Decision->Crystallization NO (Controlled Zone) ImpurityTrap Droplets absorb impurities (Low Purity) OilingOut->ImpurityTrap PureSolid High Purity Crystalline Solid Crystallization->PureSolid Amorphous Solidifies as Amorphous Gum ImpurityTrap->Amorphous

Figure 1: The kinetic pathway of Oiling Out vs. Crystallization. Oiling out occurs when supersaturation is too high or the melting point is depressed by the solvent.

Module 3: Optimized Experimental Protocols

To resolve solubility issues, we must bypass the LLPS region.

Protocol A: The "Reverse Addition" Method (Preventing Precipitation)

Best for: Preparing stable stock solutions.

  • Dissolve in Organic First: Dissolve the azidoacetanilide completely in pure Ethanol (100%).

  • Temperature Control: Maintain the solution at 25°C - 30°C.

  • Water Addition: Add water dropwise with vigorous stirring.

    • Why? Adding ethanol to water creates local regions of high concentration that crash out immediately. Adding water to ethanol keeps the bulk solvent "good" for longer.

  • Stop Point: Stop adding water when the solution becomes faintly opalescent. This is the Metastable Limit . Back off by adding 5% more ethanol to clarify.

Protocol B: Controlled Recrystallization (Fixing Oiling Out)

Best for: Purification without forming oil.

StepActionTechnical Rationale
1 Dissolve Dissolve crude solid in minimal Ethanol at 50-60°C.
2 First Saturation Add warm water (50°C) until permanent turbidity just appears.
3 Clear Add drops of Ethanol until the solution is just clear again.
4 Seed (CRITICAL) Add a few crystals of pure azidoacetanilide at 45°C.
5 Slow Cool Wrap the flask in foil/towel to cool slowly to RT.
6 Result Seeding provides a surface for growth, bypassing the energy barrier that leads to oiling out.

Module 4: Troubleshooting FAQ

Q1: The solution turns milky immediately upon adding water. Is this oiling out?

  • Diagnosis: Likely yes. If the milkiness settles into a bottom layer of oil, it is LLPS.[1] If it stays suspended as fine particles, it is rapid precipitation.

  • Fix: Re-heat to dissolve the oil. Add more ethanol (approx 10-15% volume). Cool slower and use a seed crystal.

Q2: I cannot get the compound to dissolve even in 50:50 Ethanol:Water.

  • Diagnosis: The hydrophobic effect of the phenyl ring and the azido group is too strong for this ratio.

  • Fix: Shift to a Jouyban-Acree optimized ratio . For acetanilide derivatives, the peak solubility drop-off is sharp. Try 70:30 Ethanol:Water .

Q3: My crystals are sticky/gummy.

  • Diagnosis: Solvent inclusion or partial oiling out during the final cooling stage.[2]

  • Fix: "Trituration." Grind the gummy solid under cold pure water or cold 10% ethanol. This extracts the trapped solvent and induces crystallization.

Decision Tree for Troubleshooting

TroubleshootingTree Problem Observation Issue1 Oils out upon cooling Problem->Issue1 Issue2 Precipitates too fast (Powder) Problem->Issue2 Issue3 Won't dissolve Problem->Issue3 Sol1 Solution: 1. Reheat 2. Add 10% more Ethanol 3. SEED at 40°C Issue1->Sol1 Sol2 Solution: Reduce Water fraction or Cool Slower Issue2->Sol2 Sol3 Solution: Check Ethanol % Target >60% Ethanol Issue3->Sol3

Figure 2: Rapid diagnostic logic for common solubility failures.

References

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.[3][4] Journal of Pharmaceutical & Pharmaceutical Sciences, 9(2), 262-269. Link

  • Pawar, R. R., & Kale, A. S. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model.[5] International Journal of Scientific & Technology Research, 9(2). Link

  • Paluch, A. S., et al. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation.[6][7] The Journal of Chemical Physics, 142(4). Link

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Application Note. Link

Sources

Validation & Comparative

1H NMR chemical shifts of 2-azido-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis of 2-Azido-N-phenylacetamide: Tracking Synthetic Workflows

Executive Summary

In modern drug development and medicinal chemistry, this compound is a highly versatile building block. It is primarily utilized as an intermediate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"—to synthesize bioactive 1,4-disubstituted 1,2,3-triazoles. For application scientists, verifying the structural integrity of this intermediate before proceeding to complex cycloadditions is critical.

Because the aromatic region of these compounds is often crowded and the amide NH proton is subject to concentration-dependent exchange, the isolated α-methylene (CH2) protons provide the most reliable diagnostic window. This guide objectively compares the 1H NMR profile of this compound against its precursor and its downstream products, establishing a self-validating system for reaction monitoring.

The Causality of Chemical Shifts: Inductive vs. Anisotropic Effects

When transitioning from a chloride to an azide, and finally to a triazole, the α-methylene protons experience drastic changes in their electronic environment. Understanding the causality behind these shifts allows researchers to confidently track the reaction progress:

  • The Precursor (2-Chloro-N-phenylacetamide): Chlorine is highly electronegative. Its strong inductive (-I) effect pulls electron density away from the adjacent CH2 group, heavily deshielding the protons and pushing their resonance downfield to approximately δ 4.21 ppm[1].

  • The Target (this compound): The azide group (-N3) replaces the chloride via an SN2 mechanism. While the azide group is electron-withdrawing, its linear resonance structure distributes the charge, and the terminal nitrogen atoms are electron-rich. The net effective electronegativity at the attachment point is lower than that of chlorine. Consequently, the CH2 protons are relatively shielded, resulting in a diagnostic upfield shift to δ 4.04 ppm[2].

  • The Product (1,2,3-Triazole Derivative): Upon click cycloaddition, the azide is converted into an aromatic triazole ring. The strong diamagnetic anisotropy (ring current effect) of the newly formed triazole heavily deshields the adjacent CH2 protons, driving the signal massively downfield to δ 5.28–5.54 ppm[3].

Comparative Quantitative 1H NMR Data

The following table summarizes the diagnostic chemical shifts across the three stages of the synthetic workflow.

CompoundSolventNH Proton (δ, ppm)Aromatic Protons (δ, ppm)Aliphatic CH2 (δ, ppm)Diagnostic Shift Causality
2-Chloro-N-phenylacetamide DMSO-d6~9.57 (s, 1H)7.31 - 7.68 (m, 5H)4.21 (s, 2H) Strong -I effect of Chlorine[1]
This compound DMSO-d610.13 (s, 1H)7.08 - 7.59 (m, 5H)4.04 (s, 2H) Moderate -I effect of Azide[2]
1,2,3-Triazole Derivative DMSO-d610.45 (s, 1H)7.08 - 8.33 (m, Ar-H)5.28 (s, 2H) Deshielding by triazole ring current[3]

Visualizing the NMR Shift Pathway

The logical relationship between the synthetic steps and their corresponding 1H NMR CH2 chemical shifts is mapped below.

G A 2-Chloro-N-phenylacetamide CH2: 4.21 ppm B SN2 Substitution (NaN3 / Toluene) A->B C This compound CH2: 4.04 ppm B->C Upfield Shift (Δδ -0.17 ppm) D CuAAC Cycloaddition (Alkyne / Cu Catalyst) C->D E 1,2,3-Triazole Derivative CH2: 5.28 ppm D->E Downfield Shift (Δδ +1.24 ppm)

NMR shift tracking of the this compound synthetic workflow.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols describe the synthesis and the standardized NMR acquisition parameters required to observe these specific chemical shifts.

Protocol 1: Synthesis of this compound

  • Reaction Setup: Dissolve 2-chloro-N-phenylacetamide (1.0 eq) in toluene (20 mL). Add an aqueous solution of sodium azide (NaN3, 1.5 eq)[4]. Causality: Toluene allows for a biphasic reflux system that drives the substitution while keeping the organic product solubilized.

  • Execution: Reflux the mixture for 5-7 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:9) solvent system[5].

  • Workup: Upon completion, cool the mixture and remove toluene under reduced pressure. Quench the reaction by pouring it over crushed ice[4].

  • Isolation: Filter the resulting solid precipitate. Recrystallize the crude product from ethanol to yield pure this compound[4].

Protocol 2: 1H NMR Acquisition & Validation

  • Sample Preparation: Dissolve 10-15 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen over CDCl3 because it fully solubilizes both the highly polar azide intermediate and the downstream triazole products, allowing for a standardized solvent baseline across the entire workflow[3]. Furthermore, DMSO strongly hydrogen-bonds with the amide NH, reducing proton exchange rates and yielding a sharper NH singlet.

  • Instrument Parameters: Acquire the spectrum at 400 MHz (298 K) using 16-32 scans. Set Tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm)[2].

  • Data Analysis: Isolate the singlet corresponding to the α-methylene protons. A successful reaction is self-validated if the CH2 peak has shifted from ~4.21 ppm (starting material) to exactly 4.04 ppm[2].

References

  • [1] Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences. 1

  • [4] Supporting Information: New N-Phenylacetamide Incorporated 1,2,3-Triazoles. The Royal Society of Chemistry. 4

  • [3] Green Synthesis of 1,4-Disubstituted 1,2,3-Triazole Acetamide Derivatives by Utilizing the Click Chemistry Approach. Semantic Scholar. 3

  • [2] Design, Synthesis, Molecular Docking and Antifungal Evaluation of Mixed Heterocyclic Moieties. Impactfactor. 2

  • [5] Supporting Information: General procedure for synthesis of this compound derivatives. The Royal Society of Chemistry.5

Sources

Unraveling the Molecular Puzzle: A Comparative Guide to the Mass Spectrometry Fragmentation of α-Azidoacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for the discerning researcher, offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of α-azidoacetanilide. In the absence of direct experimental spectra in publicly available literature, this analysis is built upon the well-established fragmentation principles of its constituent functional groups: the acetanilide core and the α-azido moiety.

To provide a robust comparative framework, we will juxtapose the predicted fragmentation of α-azidoacetanilide with the known fragmentation patterns of closely related and widely studied alternatives: acetanilide, 2-chloro-N-phenylacetamide (α-chloroacetanilide), and 2-hydroxy-N-phenylacetamide (α-hydroxyacetanilide). This comparative approach will illuminate the influence of the α-substituent on the fragmentation pathways, offering a deeper understanding of the structure-fragmentation relationship.

The Predicted Fragmentation Landscape of α-Azidoacetanilide

α-Azidoacetanilide (N-phenyl-2-azidoacetamide) is a bifunctional molecule, and its fragmentation in a mass spectrometer, particularly under electron ionization (EI), is anticipated to be a composite of the characteristic fragmentation pathways of aryl azides and N-phenylacetamides. The initial ionization event will likely involve the removal of an electron from either the aromatic ring or the lone pairs of the nitrogen or oxygen atoms, creating a molecular ion (M•+). The subsequent fragmentation is a cascade of reactions driven by the stability of the resulting fragment ions and neutral losses.

The most prominent initial fragmentation is expected to be the loss of a nitrogen molecule (N₂) from the azide group, a highly favorable process due to the formation of the stable, neutral N₂ molecule. This would result in a radical cation at m/z [M-28]•+. Following this initial loss, the fragmentation cascade is likely to proceed through several key pathways:

  • α-Cleavage: The bond between the carbonyl carbon and the α-carbon (bearing the initial azide group) can undergo homolytic cleavage. This is a common fragmentation pathway for amides.

  • Amide Bond Cleavage: The C-N bond of the amide linkage can cleave, leading to the formation of characteristic ions corresponding to the acyl and amine portions of the molecule.

  • Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible, although less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain. However, other hydrogen rearrangements cannot be entirely ruled out.

Based on these principles, a proposed fragmentation pathway for α-azidoacetanilide is illustrated below.

M α-Azidoacetanilide (M•+) M_minus_N2 [M-N2]•+ M->M_minus_N2 - N2 F3 [C6H5NH2]•+ M->F3 Amide Cleavage F4 [C6H5NCO]•+ M->F4 Rearrangement F1 [C6H5NHCO]+ M_minus_N2->F1 - •CH2N F2 [CH2N]+ M_minus_N2->F2 - C6H5NHCO• F5 [C6H5]+ F1->F5 - CO

Caption: Proposed primary fragmentation pathways of α-azidoacetanilide under electron ionization.

A Comparative Analysis: The Influence of the α-Substituent

To understand the unique fragmentation signature of the α-azido group, it is instructive to compare its predicted fragmentation with that of acetanilide and its α-chloro and α-hydroxy analogs.

Acetanilide: The Unsubstituted Core

Acetanilide (N-phenylacetamide) serves as our baseline. Its fragmentation is well-documented and is dominated by cleavage of the amide bond and rearrangements. The molecular ion is typically observed, and key fragments arise from:

  • α-Cleavage of the methyl group to form the stable [M-15]+ ion.

  • Cleavage of the amide bond to produce the anilinium radical cation ([C₆H₅NH₂]•+) and the acetyl cation ([CH₃CO]⁺).

  • A characteristic rearrangement leading to the loss of ketene (CH₂=C=O) to form the anilinium radical cation.

M Acetanilide (M•+) F1 [M-CH3]•+ (m/z 120) M->F1 - •CH3 F2 [C6H5NH2]•+ (m/z 93) M->F2 - CH2CO (Rearrangement) F3 [CH3CO]+ (m/z 43) M->F3 Amide Cleavage F4 [C6H5]+ (m/z 77) F2->F4 - NH2

Caption: Primary fragmentation pathways of Acetanilide.

2-Chloro-N-phenylacetamide: The Halogen Effect

The introduction of a chlorine atom at the α-position significantly alters the fragmentation pattern. The presence of the electronegative chlorine atom influences bond cleavages. Key fragmentation pathways for 2-chloro-N-phenylacetamide include:

  • Loss of a chlorine radical (•Cl) to form a stable acylium ion. This is often a very prominent peak.

  • α-Cleavage with the loss of the •CH₂Cl radical.

  • Amide bond cleavage , similar to acetanilide, but the relative intensities of the resulting fragments will be different.

The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be evident in the mass spectrum for any chlorine-containing fragments, providing a clear diagnostic tool.

M 2-Chloro-N-phenylacetamide (M•+) F1 [M-Cl]•+ (m/z 134) M->F1 - •Cl F2 [C6H5NHCO]+ (m/z 120) M->F2 - •CH2Cl F3 [C6H5NH2]•+ (m/z 93) M->F3 Amide Cleavage F4 [CH2Cl]+ (m/z 49/51) M->F4 Amide Cleavage

Caption: Primary fragmentation pathways of 2-Chloro-N-phenylacetamide.

2-Hydroxy-N-phenylacetamide: The Influence of a Hydroxyl Group

The presence of a hydroxyl group at the α-position introduces new fragmentation possibilities, primarily through the loss of water.

  • Loss of water (H₂O) from the molecular ion is a common fragmentation for alcohols and can be a significant peak.

  • α-Cleavage with the loss of the •CH₂OH radical.

  • Amide bond cleavage will also occur, and the relative abundance of fragments will be influenced by the hydroxyl group.

M 2-Hydroxy-N-phenylacetamide (M•+) F1 [M-H2O]•+ (m/z 133) M->F1 - H2O F2 [C6H5NHCO]+ (m/z 120) M->F2 - •CH2OH F3 [C6H5NH2]•+ (m/z 93) M->F3 Amide Cleavage F4 [CH2OH]+ (m/z 31) M->F4 Amide Cleavage

Caption: Primary fragmentation pathways of 2-Hydroxy-N-phenylacetamide.

Comparative Data Summary

The following table summarizes the key predicted and known fragment ions for α-azidoacetanilide and its analogs. This allows for a direct comparison of the influence of the α-substituent on the resulting mass spectrum.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Proposed Neutral Losses
α-Azidoacetanilide 176.18[M-28]•+ (loss of N₂), [C₆H₅NHCO]⁺ (m/z 120), [C₆H₅NH₂]•+ (m/z 93), [C₆H₅]⁺ (m/z 77)
Acetanilide [1][2]135.17M•+ (m/z 135), [M-42]•+ (m/z 93, loss of ketene), [C₆H₅NH]⁺ (m/z 92), [C₆H₅]⁺ (m/z 77), [CH₃CO]⁺ (m/z 43)
2-Chloro-N-phenylacetamide [3][4]169.61M•+ (m/z 169/171), [M-35/37]⁺ (m/z 134, loss of •Cl), [C₆H₅NHCO]⁺ (m/z 120), [C₆H₅NH₂]•+ (m/z 93), [CH₂Cl]⁺ (m/z 49/51)
2-Hydroxy-N-phenylacetamide [5][6]151.16M•+ (m/z 151), [M-18]•+ (m/z 133, loss of H₂O), [C₆H₅NHCO]⁺ (m/z 120), [C₆H₅NH₂]•+ (m/z 93), [CH₂OH]⁺ (m/z 31)

Experimental Protocols

The following describes a general methodology for acquiring electron ionization mass spectra for the compounds discussed in this guide.

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • For direct infusion, further dilute the stock solution to approximately 1-10 µg/mL.

  • For GC-MS analysis, ensure the sample is sufficiently volatile and thermally stable. If not, derivatization may be necessary.

Mass Spectrometry Conditions (Typical for EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

  • Scan Range: m/z 30 - 300

  • Inlet System: Gas Chromatography (GC) or Direct Insertion Probe

Data Analysis:

  • Identify the molecular ion peak (M•+).

  • Identify major fragment ions and calculate the corresponding neutral losses.

  • Propose fragmentation mechanisms consistent with established chemical principles.

  • For halogenated compounds, analyze the isotopic patterns to confirm the presence and number of halogen atoms.

  • Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation if available.

Conclusion

The predicted fragmentation pattern of α-azidoacetanilide is dominated by the facile loss of a nitrogen molecule, a hallmark of the azide functionality. This initial fragmentation step sets it apart from its acetanilide, α-chloro, and α-hydroxy analogs. While all compounds share the acetanilide core and thus exhibit some common fragmentation pathways, such as amide bond cleavage, the nature of the α-substituent profoundly dictates the primary fragmentation routes and the relative abundance of the resulting ions.

For researchers working with novel compounds containing the α-azidoacetanilide scaffold, this comparative guide provides a foundational framework for interpreting their mass spectra. By understanding the characteristic fragmentation of this and related structures, scientists can more confidently elucidate the structures of new chemical entities, a critical step in the journey of drug discovery and development.

References

  • PubChem. Compound Summary for CID 11485, Chloroacetanilide. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 12124, 3-Hydroxyacetanilide. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 10777, o-Chloroacetanilide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(4-chlorophenyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • PubChem. Compound Summary for CID 904, Acetanilide. National Center for Biotechnology Information. [Link]

  • mzCloud. Acetanilide. [Link]

  • FooDB. Showing Compound Acetaminophen (FDB022713). [Link]

  • NIST. Metacetamol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. Compound Summary for CID 75797, 2-Chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-Hydroxyacetanilide. [Link]

  • NIST. 2-Hydroxyacetanilide. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

Structural Elucidation of 2-Azido-N-phenylacetamide: A Comparative Guide to 1D vs. 2D NMR Assignment Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Researchers

Introduction: The "Click" Linker Challenge

2-azido-N-phenylacetamide (often termed


-azidoacetanilide) is a critical bifunctional linker in medicinal chemistry. It combines a robust amide backbone with a reactive azide moiety, making it a prime candidate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.

However, confirming its structure—specifically distinguishing the electronic effects of the azide group on the


-carbon and resolving the aromatic signals—presents a common spectroscopic pitfall. Standard 1D 

C NMR often yields ambiguous data in the aromatic region (120–130 ppm) and the aliphatic region where solvent peaks can interfere.

This guide objectively compares the Standard 1D Approach against the Integrated 2D Strategy (HSQC/HMBC) , demonstrating why the latter is the requisite standard for publication-quality assignment.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: Before synthesis or analysis, researchers must adhere to strict safety protocols. Organic azides are potentially explosive, shock-sensitive, and thermally unstable.[1][2]

  • The C/N Ratio Rule: Ensure

    
    . This compound (
    
    
    
    ) has a ratio of
    
    
    . This falls below the safe threshold of 3, classifying it as a high-energy compound .
  • Operational Constraints:

    • No Metal Spatulas: Reacts with metals to form highly explosive metal azides.[3] Use Teflon or wood.

    • No Halogenated Solvents: Avoid DCM/Chloroform during synthesis (risk of di/tri-azidomethane formation).[3]

    • Temperature: Store below -18°C; never reflux without a blast shield.

Experimental Workflows
3.1 Synthesis (Sample Generation)

To obtain the analyte, a standard nucleophilic substitution is performed.

  • Precursor: 2-chloro-N-phenylacetamide.[4]

  • Reagent: Sodium Azide (

    
    ).
    
  • Conditions:

    
     reaction in Ethanol/Water (7:3) at mild reflux.
    
  • Purification: Recrystallization from Ethanol (avoid column chromatography if possible to reduce friction risk).

3.2 NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) spectrometer.

  • Solvent:

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor, though DMSO peaks may overlap with the
    
    
    -carbon).
  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or Solvent Residual Peak (

    
    : 77.16 ppm).
    
Comparative Analysis: 1D vs. 2D Assignment
Method A: The Standard 1D

C NMR (The Baseline)

The 1D spectrum provides a "fingerprint" but lacks connectivity.

  • Pros: Fast (10–30 mins), quantitative (with inverse gated decoupling).

  • Cons:

    • Ambiguity: The aromatic carbons (Ortho, Meta, Para) appear as clustered peaks between 120–130 ppm. Assigning them based solely on chemical shift rules (additivity) is error-prone due to the competing resonance of the amide and the induction of the phenyl ring.

    • Quaternary Uncertainty: The Ipso carbon and Carbonyl carbon have no NOE enhancement, often appearing as weak signals that can be mistaken for noise in dilute samples.

Method B: The Integrated 2D Strategy (The Gold Standard)

This approach utilizes HSQC (Heteronuclear Single Quantum Coherence) to identify protonated carbons and HMBC (Heteronuclear Multiple Bond Correlation) to connect molecular fragments.

  • Pros: Unambiguous assignment of quaternary carbons; definite distinction between Ortho/Meta positions.

  • Cons: Longer acquisition time (1–4 hours).

Visualizing the Logic

The following diagram illustrates the decision matrix for assigning the structure, highlighting where 1D fails and 2D succeeds.

NMR_Workflow cluster_2D Advanced Elucidation Start Crude Product OneD 1D 13C NMR (Broad Classification) Start->OneD Ambiguity Ambiguity: Ortho vs Meta? C=O vs Impurity? OneD->Ambiguity High Overlap HSQC 2D HSQC (C-H Direct Correlation) Ambiguity->HSQC Resolve CH HMBC 2D HMBC (Long Range C-H) HSQC->HMBC Connect Quaternary C Final Definitive Assignment HMBC->Final

Figure 1: The logical workflow for structural elucidation. Note that 1D NMR alone leads to an ambiguity trap (Red), which is resolved by the 2D subsystem (Yellow/Green).

Comprehensive Data & Assignment Table

The following table synthesizes experimental data typical for this class of compounds (


, 100 MHz Carbon Frequency).
Carbon PositionAtom TypePredicted Shift (

, ppm)
1D AppearanceHMBC Correlation (Key to Assignment)
C=O Quaternary165.5 Weak SingletCorrelates with

(amide) and

.
C-Ipso Quaternary137.2 Weak SingletCorrelates with Ortho-H and Meta-H.
C-Meta CH (Aromatic)129.1 Strong PeakCorrelates with Ipso-C and Para-H.
C-Para CH (Aromatic)124.8 Medium PeakCorrelates with Meta-H.
C-Ortho CH (Aromatic)120.3 Strong PeakCorrelates with Ipso-C and Meta-H.

-CH2
Aliphatic52.8 Medium PeakCrucial: Correlates with C=O.[5][6] Confirms Azide attachment.

Technical Insight: The


-carbon shift (~52.8 ppm) is diagnostic. A chloro- precursor would appear further downfield (~42-45 ppm). The shift to ~52 ppm confirms the substitution of 

with

.
Structural Connectivity Diagram

To visualize the HMBC correlations that "lock" the assignment, refer to the diagram below.

Molecule_HMBC Azide N3 AlphaC CH2 (52.8 ppm) Azide->AlphaC Carbonyl C=O (165.5 ppm) AlphaC->Carbonyl AlphaC->Carbonyl 2J AmideN NH Carbonyl->AmideN AmideN->Carbonyl 2J Ipso C-Ipso (137.2 ppm) AmideN->Ipso AmideN->Ipso 2J Ortho C-Ortho (120.3 ppm) AmideN->Ortho 3J Ipso->Ortho

Figure 2: Key HMBC correlations. The dashed red arrows represent the long-range heteronuclear couplings that connect the aliphatic "tail" to the aromatic "head," bridging the amide gap.

Conclusion

While 1D


C NMR is sufficient for purity checks, it is insufficient for de novo structural assignment of this compound due to aromatic overlap and quaternary carbon ambiguity. The 2D HMBC experiment is the critical differentiator , providing the necessary connectivity between the amide proton, the carbonyl, and the aromatic ring. For regulatory filings or peer-reviewed publication, the 2D dataset is mandatory to prove the azide substitution and the integrity of the amide bond.
References
  • Synthesis & Safety: BenchChem. Synthesis of 2-azido-N-(2-chlorophenyl)acetamide.[7] Retrieved from (Representative protocol for class).

  • Azide Handling: University of California, Santa Barbara.[1][8] Safe Handling of Azides.[1][2][3][8] Retrieved from .

  • NMR Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
  • Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for chemical shift additivity rules).
  • Specific Application: Organic Syntheses. Handling and Safety of Organic Azides.[1][2][3][8] Retrieved from .

Sources

Methodological Comparison: The Causality Behind Analytical Choices

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the purity of synthetic intermediates is not just a regulatory checkbox; it is the foundation of reproducible chemistry. Azidoacetanilide derivatives (such as 4-azidoacetanilide) are highly valued synthons in click chemistry (CuAAC), photoaffinity labeling, and the synthesis of 1,2,3-triazole pharmaceuticals [1]. However, trace impurities—such as unreacted anilines, transition-metal catalyst poisons, or reduction products (aminoacetanilides)—can drastically compromise downstream yields.

This guide objectively compares the analytical methodologies for assessing the purity of azidoacetanilide derivatives, detailing why Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard over alternatives like Quantitative NMR (qNMR) and Gas Chromatography (GC).

When dealing with azides, the analytical method must respect the molecule's inherent thermal instability.

1. RP-HPLC-UV (The Gold Standard): HPLC is the premier choice for azidoacetanilides because it operates at ambient or near-ambient temperatures, entirely avoiding thermal degradation. The acetanilide core provides a strong, conjugated chromophore for UV detection (λmax ~250 nm), while the lipophilic azide group ensures excellent retention and resolution on a standard C18 stationary phase [2].

2. Quantitative NMR (qNMR) (The Orthogonal Alternative): qNMR is a powerful orthogonal technique that provides absolute purity without requiring a reference standard of the analyte itself. By integrating the distinct aromatic protons of the azidoacetanilide against an internal standard (e.g., maleic acid), scientists can achieve highly accurate bulk assays. However, qNMR lacks the sensitivity to detect trace organic impurities (<1%) that HPLC can easily resolve.

3. Gas Chromatography (GC) (The High-Risk Pitfall): GC must be strictly avoided for azidoacetanilide derivatives. At the elevated temperatures required for GC injection and column elution (>150°C), the azide group undergoes rapid thermal decomposition, releasing nitrogen gas (


) to form a highly reactive aryl nitrene. This results in artifactual degradation peaks (such as azo-dimers or amines) and severe column fouling, rendering the purity profile invalid.

G Start Azidoacetanilide Sample Stability Thermal Stability Assessment Start->Stability GC Gas Chromatography (High Thermal Risk) Stability->GC Volatile? HPLC RP-HPLC-UV (Room Temp, High Res) Stability->HPLC Non-destructive qNMR Quantitative NMR (Absolute Purity) Stability->qNMR Orthogonal Decomp Azide Decomposition (N2 Release) GC->Decomp Purity Validated Purity Profile HPLC->Purity qNMR->Purity

Analytical workflow for selecting the optimal purity assessment method for azidoacetanilides.

G Azide Azidoacetanilide (Intact) Heat GC Injector (>150°C) Azide->Heat Nitrene Aryl Nitrene Intermediate Heat->Nitrene N2 N2 Gas (Released) Heat->N2 Artifacts Artifactual Peaks (Azo cpds, Amines) Nitrene->Artifacts Dimerization

Thermal degradation pathway of azidoacetanilides during Gas Chromatography analysis.

Quantitative Data Comparison

The following table summarizes the performance metrics of each analytical technique based on validated pharmaceutical standards [3].

Performance MetricRP-HPLC-UV (Recommended)Quantitative NMR (qNMR)Gas Chromatography (GC)
Accuracy (Assay) 98.0% - 102.0%99.0% - 101.0%Highly Variable (Invalid)
Limit of Detection (LOD) < 0.05 µg/mL~ 1-5 mg/mLN/A (Degrades)
Trace Impurity Profiling Excellent (Separates related subs)Poor (Overlapping signals)Invalid (Artifacts formed)
Thermal Risk None (Room Temp Analysis)None (Room Temp Analysis)Critical (Explosion/Degradation)
Reference Standard Required Yes (For absolute quantification)No (Uses internal standard)Yes

Experimental Protocol: Self-Validating RP-HPLC Method

To ensure trustworthiness, an analytical protocol must be self-validating. The method below incorporates a System Suitability Test (SST) designed to prove that the system is "stability-indicating"—meaning it can baseline-resolve the intact azidoacetanilide from its primary degradation product (aminoacetanilide) before any real samples are analyzed [3].

Reagents and Equipment
  • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The octadecylsilane stationary phase provides the necessary hydrophobic interactions to retain the lipophilic azide group.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid. Causality: Formic acid lowers the pH to ~2.7, suppressing the ionization of residual surface silanols on the silica support and keeping the acetanilide amide group fully protonated, thereby preventing peak tailing.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Detector: UV-Vis or Diode Array Detector (DAD) set to 254 nm.

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of the azidoacetanilide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike 1.0 mg/mL of azidoacetanilide with 0.05 mg/mL of 4-aminoacetanilide (the primary reduction impurity).

  • Sample Solution: Prepare the synthesized azidoacetanilide sample at 1.0 mg/mL in the diluent. Filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions
  • Elution Mode: Gradient. (0-5 min: 10% B; 5-20 min: 10% to 80% B; 20-25 min: 80% B; 25-30 min: 10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C (Strictly controlled to prevent on-column azide degradation).

Execution and Self-Validation
  • Inject the SST Solution: Evaluate the chromatogram. The method is only validated for use if the resolution (

    
    ) between the aminoacetanilide peak (eluting earlier due to higher polarity) and the azidoacetanilide peak is 
    
    
    
    . If
    
    
    , column degradation has occurred, and the run must be aborted.
  • Inject the Blank (Diluent): Ensure no ghost peaks elute at the retention time of the analyte.

  • Inject Sample Solutions: Record the chromatograms.

  • Data Analysis: Calculate purity using the area normalization method (Area % = Area of Analyte Peak / Total Area of All Peaks × 100). For strict assay quantification, compare the peak area of the sample against the external reference standard.

References

  • Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide. European Journal of Drug Metabolism and Pharmacokinetics. URL:[Link]

  • Oh, J. G., Jang, W. J., & Lee, S. C. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Alvarez, S. G., et al. (2003). One step synthesis of 1,2,3-triazole carboxylic acids (US Patent US6642390B2). Google Patents.

Sources

Elemental Analysis of C8H8N4O Compounds: A Comparative Guide to Achieving Analytical Precision

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elemental analysis remains a cornerstone of chemical characterization, providing fundamental data on the elemental composition and purity of a synthesized compound. For drug development professionals and researchers, obtaining results that are both accurate and precise is not merely an academic exercise; it is a prerequisite for regulatory submission and for making informed decisions in synthetic campaigns. This guide provides an in-depth technical comparison of the elemental analysis calculation for compounds with the molecular formula C8H8N4O. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare theoretical values with realistic experimental outcomes, and establish self-validating workflows to ensure the highest degree of scientific integrity.

The Theoretical Benchmark: Stoichiometric Calculation for C8H8N4O

Before any experimental work commences, the theoretical elemental composition must be calculated. This value serves as the absolute standard against which all empirical data are judged. The calculation is derived from the compound's molecular formula and the atomic weights of its constituent elements.

Step 1: Determine Atomic Weights and Molecular Weight

Using the most recent IUPAC atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight (MW) of C8H8N4O is calculated as follows:

MW = (8 × 12.011) + (8 × 1.008) + (4 × 14.007) + (1 × 15.999) = 176.179 g/mol [1][2]

Step 2: Calculate Theoretical Elemental Percentages

The percentage of each element is determined by dividing the total mass of that element in the formula by the total molecular weight and multiplying by 100.[3][4]

  • %C = (8 × 12.011 / 176.179) × 100 = 54.54%

  • %H = (8 × 1.008 / 176.179) × 100 = 4.58%

  • %N = (4 × 14.007 / 176.179) × 100 = 31.80%

  • %O = (1 × 15.999 / 176.179) × 100 = 9.08%

These theoretical values are summarized in the table below.

Table 1: Theoretical Elemental Composition of C8H8N4O

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011896.08854.54
Hydrogen (H)1.00888.0644.58
Nitrogen (N)14.007456.02831.80
Oxygen (O)15.999115.9999.08
Total 176.179 100.00

The Experimental Reality: Combustion Analysis and Data Interpretation

The most prevalent technique for elemental analysis is automated combustion analysis, performed by a CHNS/O analyzer.[5][6] This method is based on the Pregl-Dumas method, which involves the complete and instantaneous oxidation of the sample through "flash combustion" at temperatures around 1000°C in a pure oxygen environment.[7][8][9] The resulting combustion products—CO₂, H₂O, and N₂—are separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[9]

Comparing Experimental Results: Purity, Impurities, and Common Pitfalls

A critical aspect of elemental analysis is understanding and interpreting the deviation between experimental and theoretical values. For publication in most scientific journals and for establishing compound identity, an experimental result within ±0.4% of the theoretical value is considered acceptable proof of purity.[10][11] Deviations beyond this threshold often point to specific, identifiable issues.

Table 2: Comparative Analysis of Theoretical vs. Hypothetical Experimental Data for C8H8N4O

ElementTheoretical (%)Run 1: High Purity SampleDeviationRun 2: Residual Solvent (Acetone)DeviationRun 3: Hygroscopic Sample (Water)Deviation
%C54.5454.38-0.1655.15 +0.6153.25 -1.29
%H4.584.61+0.034.82 +0.244.98 +0.40
%N31.8031.72-0.0831.01 -0.7931.05 -0.75
%O (by diff.)9.089.29+0.219.02-0.0610.72+1.64

Expert Analysis of Deviations:

  • Run 1 (High Purity Sample): All deviations are well within the ±0.4% tolerance. This result provides strong evidence for the assigned structure and high purity of the compound.

  • Run 2 (Residual Solvent): The carbon percentage is artificially inflated while the nitrogen is suppressed. This profile is characteristic of a carbon-rich, nitrogen-poor impurity like acetone (C₃H₆O), a common recrystallization solvent. Even a small amount of residual solvent can significantly skew results.[11]

  • Run 3 (Hygroscopic Sample): The carbon and nitrogen percentages are significantly low, while hydrogen is elevated. This pattern strongly suggests the presence of absorbed water (H₂O).[12] Hygroscopic compounds readily absorb atmospheric moisture, which contributes to the hydrogen and oxygen mass, thereby reducing the relative percentages of the other elements. This is a frequent source of error for compounds with polar functional groups.[13]

A Self-Validating Protocol for CHNS Analysis

Trustworthy data is generated from a trustworthy process. The following protocol integrates quality control steps to ensure that the results are valid and reproducible.

Essential Materials & Instrumentation
  • Sample: 5-10 mg of the C8H8N4O compound, finely powdered and dried to a constant weight under high vacuum for at least 12 hours.[14]

  • Microbalance: Capable of weighing to ±0.001 mg.

  • Consumables: Tin or silver capsules, pre-cleaned and handled with forceps.

  • Gases: Ultra-high purity (99.999%) helium (carrier) and oxygen (combustion).

  • CHN Analyzer: A modern elemental analyzer (e.g., Thermo Scientific FLASH 2000, Elementar vario MICRO cube).

  • Calibration Standard: A certified organic analytical standard such as Acetanilide or BBOT.[15]

Experimental Workflow
  • Instrument Calibration & Validation:

    • Rationale: Calibration establishes the relationship between the detector signal and the mass of each element. This step is crucial for accuracy.

    • Action: Analyze 3-5 replicates of a certified standard (e.g., Acetanilide). The instrument is considered calibrated if the results are within ±0.3% of the standard's known values.[11] Run a standard every 10-15 unknown samples to check for instrument drift.

  • Sample Preparation & Weighing:

    • Rationale: Accurate weighing is paramount, as the final percentages are calculated relative to the initial sample mass. Sample homogeneity ensures the small amount weighed is representative of the bulk material.[6][12]

    • Action: On a calibrated microbalance, tare a tin capsule. Accurately weigh 1-3 mg of the dried, homogenized C8H8N4O sample. Securely crimp the capsule to enclose the sample completely.

  • Analysis Sequence:

    • Rationale: An automated sequence ensures consistent timing and conditions for all samples, standards, and blanks.

    • Action: Program the autosampler sequence, including at least one empty tin capsule as a blank (to check for system contamination) and the calibration verification standards. Place the samples in the autosampler.

  • Data Acquisition & Processing:

    • Rationale: The instrument software integrates the detector signal for each separated gas (CO₂, H₂O, N₂) to calculate the mass of each element.

    • Action: Initiate the run. The instrument will automatically drop each sample, perform combustion and detection, and report the %C, %H, and %N.

  • Result Validation & Interpretation:

    • Rationale: This final step connects the raw data back to the theoretical benchmark and assesses its quality.

    • Action: Compare the experimental results to the theoretical values from Table 1. Verify that the calibration standards run during the sequence are still within the ±0.3% tolerance. If the sample deviations exceed ±0.4%, proceed to the troubleshooting workflow.

Visualizing the Analytical Workflow

cluster_prep Phase 1: Preparation & QC cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Validation p1 Homogenize & Dry Sample p3 Accurately Weigh 1-3 mg p1->p3 p2 Calibrate with Standard a1 Flash Combustion (~1000°C) p2->a1 p3->a1 a2 Gas Separation (GC) a1->a2 a3 Detection (TCD) a2->a3 d1 Calculate %C, H, N a3->d1 d2 Compare to Theoretical d1->d2 d3 Results within ±0.4% tolerance? d2->d3 d4 Accept Data d3->d4 Yes d5 Troubleshoot d3->d5 No

Caption: A comprehensive workflow for elemental analysis.

Authoritative Grounding: A Logical Framework for Troubleshooting

When results fall outside the acceptable ±0.4% range, a systematic approach is necessary to diagnose the issue. The process involves determining whether the error is systemic (instrument-related) or specific (sample-related).

start Deviation > 0.4% check_qc Review QC Standard and Blank Runs start->check_qc qc_ok QC Standard within ±0.3%? check_qc->qc_ok instrument_issue Systemic Error Detected qc_ok->instrument_issue No sample_issue Sample-Specific Error Detected qc_ok->sample_issue Yes instrument_actions Troubleshoot Instrument: • Check for leaks • Recalibrate • Replace combustion tube/reagents instrument_issue->instrument_actions sample_actions Investigate Sample: • Re-dry sample under high vacuum • Check for homogeneity • Assess purity by other methods (NMR, LC-MS) sample_issue->sample_actions

Caption: A logical decision tree for troubleshooting elemental analysis results.

The first diagnostic step is always to check the performance of the certified standard run within the same sequence.[16] If the standard also provides erroneous results, the issue lies with the instrument (e.g., leaks, depleted reagents, calibration drift). If the standard is accurate, the problem is specific to the unknown sample, pointing towards issues like residual solvent, hygroscopicity, or inhomogeneity.[13][17]

References

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A Comparative Guide to the UV-Vis Absorption Maxima of N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet significant shifts in the UV-Vis absorption spectra of N-phenylacetamide (acetanilide) derivatives is crucial for structural elucidation, purity assessment, and quantitative analysis. This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) for a range of N-phenylacetamide derivatives, supported by experimental data and a detailed methodological framework. We will delve into the electronic and steric effects of various substituents on the phenyl ring and the influence of solvent polarity, offering a robust resource for your analytical endeavors.

The Foundation: Understanding UV-Vis Spectroscopy of Aromatic Amides

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2][3] For N-phenylacetamide and its derivatives, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (the highest occupied molecular orbital, or HOMO) to higher energy ones (the lowest unoccupied molecular orbital, or LUMO). The primary electronic transitions responsible for the characteristic UV spectra of these compounds are the π → π* transitions within the benzene ring and the n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the amide group.[4]

The position of the maximum absorption (λmax) is highly sensitive to the electronic environment of the molecule.[5] Substituents on the phenyl ring can significantly alter the energy gap between the HOMO and LUMO, leading to predictable shifts in the λmax. These shifts are categorized as:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the HOMO-LUMO energy gap.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, resulting from substituents that increase the HOMO-LUMO energy gap.

Comparative Analysis of λmax for N-Phenylacetamide Derivatives

The following table summarizes the experimentally determined UV-Vis absorption maxima for a series of N-phenylacetamide derivatives. The data highlights the influence of the substituent's nature (electron-donating or electron-withdrawing) and its position on the phenyl ring (ortho, meta, or para). All measurements were conducted in polar solvents, primarily ethanol, to ensure consistency and comparability.

CompoundSubstituentPositionλmax (nm)SolventReference(s)
N-Phenylacetamide (Acetanilide) -H-242Alcohol[6]
2'-Nitroacetanilide -NO₂ortho-Ethanol[4]
3'-Nitroacetanilide -NO₂meta--[7]
4'-Nitroacetanilide -NO₂para315.78Ethanol-water[6]
2'-Chloroacetanilide -Clortho24095% Ethanol[8]
3'-Chloroacetanilide -Clmeta24595% Ethanol[8]
4'-Chloroacetanilide -Clpara24995% Ethanol[8]
4'-Bromoacetanilide -Brpara--[9][10]
2'-Methylacetanilide -CH₃ortho---
3'-Methylacetanilide -CH₃meta245Ethanol[1]
4'-Methylacetanilide -CH₃para--[11][12]
4'-Hydroxyacetanilide (Paracetamol) -OHpara249-[3]
3'-Methoxyacetanilide -OCH₃meta--[13][14]

Causality Behind the Shifts: Electronic and Steric Effects

The observed trends in the λmax values can be rationalized by considering the electronic and steric properties of the substituents.

Electronic Effects:
  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and alkyl (-CH₃) groups are electron-donating. They increase the electron density of the benzene ring through resonance and inductive effects, which raises the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a bathochromic shift (red shift) to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups such as the nitro (-NO₂) group are strongly electron-withdrawing. They decrease the electron density of the ring, lowering the energy of the LUMO. This also results in a smaller HOMO-LUMO gap and a significant bathochromic shift .

  • Halogens: Halogens like chlorine (-Cl) and bromine (-Br) exhibit a dual effect. They are inductively electron-withdrawing but can also donate electron density through resonance. The net effect is often a modest bathochromic shift.

Positional (Isomeric) Effects:

The position of the substituent on the phenyl ring plays a critical role in its ability to influence the electronic transitions.

  • Para-substitution: Generally leads to the most significant bathochromic shifts, especially for substituents that can participate in resonance with the amide group. This is because the substituent and the amide group are in direct conjugation, allowing for extended delocalization of electrons.

  • Ortho-substitution: Can also lead to significant electronic effects, but these are often complicated by steric hindrance. A bulky ortho-substituent can force the amide group out of the plane of the benzene ring, disrupting conjugation and potentially causing a hypsochromic shift (blue shift) compared to the para isomer.

  • Meta-substitution: Typically results in the smallest shifts in λmax. This is because the substituent at the meta position cannot directly participate in resonance with the amide group, and its influence is primarily through the weaker inductive effect.

The following diagram illustrates the interplay of these effects on the electronic transitions within the N-phenylacetamide scaffold.

G cluster_0 Substituent Effects on N-Phenylacetamide UV-Vis Absorption cluster_1 Positional Isomers Molecule N-Phenylacetamide Core EDG Electron-Donating Group (-OH, -OCH3, -CH3) Molecule->EDG Bathochromic Shift (Red Shift) EWG Electron-Withdrawing Group (-NO2, -CN) Molecule->EWG Bathochromic Shift (Red Shift) Halogen Halogen (-Cl, -Br) Molecule->Halogen Modest Bathochromic Shift Para Para (Max. Resonance) Ortho Ortho (Steric Hindrance) Meta Meta (Inductive Effect)

Caption: Logical relationship of substituent effects on UV-Vis absorption.

The Impact of Solvent Polarity

The polarity of the solvent can also influence the λmax of N-phenylacetamide derivatives.[15] Polar solvents can stabilize the ground and excited states of a molecule to different extents through dipole-dipole interactions and hydrogen bonding.

  • For π → π transitions*, the excited state is generally more polar than the ground state. A polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift .

  • For n → π transitions*, the ground state is typically more stabilized by a polar solvent due to hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a hypsochromic shift .

Therefore, when comparing λmax values, it is crucial to use the same solvent or to consider the potential shifts due to differences in solvent polarity.

Experimental Protocol for UV-Vis Analysis of N-Phenylacetamide Derivatives

To ensure the generation of reliable and reproducible data, the following detailed experimental protocol is recommended.

Materials and Equipment:
  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)[2][3][16]

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or hexane)

  • N-phenylacetamide derivative standard

Step-by-Step Methodology:
  • Preparation of Stock Standard Solution:

    • Accurately weigh approximately 10 mg of the N-phenylacetamide derivative standard.

    • Quantitatively transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark with the same solvent. This will give a stock solution of approximately 100 µg/mL.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of at least five working standard solutions of decreasing concentrations by serial dilution. A typical concentration range for analysis is 2-20 µg/mL.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill two matched quartz cuvettes with the solvent blank.

    • Place the cuvettes in the sample and reference holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Determination of λmax:

    • Empty the sample cuvette and rinse it with one of the working standard solutions.

    • Fill the sample cuvette with the same working standard solution and place it in the sample holder.

    • Perform a wavelength scan to obtain the UV absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Optional):

    • Set the spectrophotometer to measure absorbance at the predetermined λmax.

    • Measure the absorbance of each of the working standard solutions, starting from the least concentrated.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.

The following diagram outlines the experimental workflow for determining the UV-Vis absorption maximum.

G cluster_workflow Experimental Workflow for λmax Determination Start Start Prep_Stock Prepare Stock Solution (e.g., 100 µg/mL) Start->Prep_Stock Prep_Working Prepare Working Solution (e.g., 10 µg/mL) Prep_Stock->Prep_Working Instrument_Setup Instrument Setup & Warm-up Prep_Working->Instrument_Setup Baseline Baseline Correction (Solvent Blank) Instrument_Setup->Baseline Measure_Sample Scan Sample Spectrum (200-400 nm) Baseline->Measure_Sample Determine_LambdaMax Identify λmax Measure_Sample->Determine_LambdaMax End End Determine_LambdaMax->End

Caption: A streamlined workflow for UV-Vis spectral analysis.

Conclusion

The UV-Vis absorption maxima of N-phenylacetamide derivatives are a direct reflection of their electronic structure. By systematically comparing the λmax values of various substituted compounds, researchers can gain valuable insights into the interplay of electronic and steric effects. This guide provides a foundational dataset and a robust experimental protocol to aid in the accurate and reliable UV-Vis analysis of this important class of compounds, thereby supporting advancements in chemical synthesis, quality control, and drug development.

References

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  • MxRady. (2025, February 10). Choosing the Right Cuvette for Spectrophotometry: A Comprehensive Guide. [Link]

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  • Irick, G., & Pacifici, J. G. (1970). Solvent and Substituent Effects on the Ultraviolet-Visible Absorption Spectra of Azo Dyes. Textile Research Journal, 40(10), 941-947.
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Safety Operating Guide

2-azido-N-phenylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal and handling of organic azides like 2-azido-N-phenylacetamide require a rigorous understanding of their energetic properties. While this compound is a highly versatile building block for click chemistry (CuAAC) and pharmaceutical synthesis[1], its azide functional group (-N₃) poses latent explosive and toxicological hazards if mismanaged[2].

As an application scientist, establishing a self-validating safety protocol ensures that laboratory operations remain secure, compliant, and scientifically sound. This guide details the mechanistic causality behind azide hazards, quantitative stability assessments, and step-by-step operational disposal plans.

Stability Assessment and Hazard Profiling

Before determining a disposal route, the inherent stability of the specific azide must be evaluated. The stability of organic azides is governed by the ratio of carbon and oxygen atoms to nitrogen atoms, which dictates the compound's explosive potential[3].

For this compound (Formula: C₈H₈N₄O):

  • Carbon to Nitrogen (C/N) Ratio: The formula

    
     yields 
    
    
    
    . Because this value is strictly less than 3, the compound is considered potentially unstable in highly concentrated forms[3].
  • The "Rule of Six": This rule states that an organic azide is relatively safe to handle if it contains at least six carbon atoms per energetic functional group[2]. With 8 carbons and 1 azide group, this compound passes this threshold[3].

This dual profile means the compound is stable enough for routine synthesis and manipulation but must never be distilled, exposed to extreme shock, or stored in quantities exceeding 5 grams or concentrations above 1M[3].

Table 1: Quantitative Safety and Stability Profile

ParameterValue / StatusOperational Implication
Molecular Formula C₈H₈N₄OContains one energetic explosophore (-N₃).
C/N Ratio 2.25 (Fails strict ≥3 rule)Do not store in high purity; keep solutions <1M.
Rule of Six 8 Carbons (Passes ≥6 rule)Safe for standard benchtop handling with proper PPE.
pH Requirement > 9.0 (For aqueous waste)Prevents the formation of volatile hydrazoic acid.

Mechanistic Causality of Azide Incompatibilities

A robust disposal plan is built on understanding why certain chemicals must be segregated. Mixing azide waste with incompatible materials leads to catastrophic energetic or toxic events[4].

  • Heavy Metals (Copper, Lead, Zinc): Azide ions react with heavy metals—commonly found in laboratory plumbing, metal spatulas, and brass fittings—to form metal azides (e.g., Cu(N₃)₂). These are highly sensitive primary explosives that can detonate from the friction of simply turning a valve[2].

  • Brønsted Acids: Protonation of the azide group by acidic waste streams yields hydrazoic acid (HN₃). HN₃ is highly volatile (boiling point 37°C) and possesses a toxicity profile identical to hydrogen cyanide, causing rapid respiratory failure[4].

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform must never be used as reaction media or waste diluents for azides. They react to form diazidomethane and triazidomethane, which are notoriously unstable and prone to spontaneous detonation[2].

Operational Disposal Workflows

Laboratories have two primary pathways for managing this compound waste: Direct Environmental Health and Safety (EHS) disposal or In-Lab Chemical Deactivation.

AzideDisposal Start This compound Waste Generated Decision Is chemical quenching required/preferred? Start->Decision Quench Chemical Deactivation (Staudinger Reduction) Decision->Quench Yes Direct Direct EHS Disposal Decision->Direct No AddPPh3 Add Triphenylphosphine (PPh3) in THF/MTBE Quench->AddPPh3 AmineWaste Collect Amine/Phosphine Oxide as Standard Organic Waste AddPPh3->AmineWaste EHS Transfer to EHS for Incineration AmineWaste->EHS Segregate Segregate from Acids, Metals & Halogens Direct->Segregate Container Store in HDPE Plastic (No Metal Lids) Segregate->Container Container->EHS

Figure 1: Decision matrix and operational workflow for organic azide waste disposal.

Pathway A: Direct EHS Disposal Protocol

If the azide waste is dilute and stable, it should be collected directly for institutional disposal[2].

  • Container Selection: Obtain a High-Density Polyethylene (HDPE) waste container. Critical: Ensure the container has a plastic lid. Never use metal containers or metal-lined caps[4].

  • Segregation: Verify that the waste stream contains absolutely no acids, heavy metal salts, or halogenated solvents[4].

  • Dilution: Ensure the azide concentration in the waste solvent (e.g., Ethyl Acetate, Hexanes) remains below 1M[3].

  • Labeling & Storage: Label the container explicitly as "Hazardous Organic Azide Waste - Do Not Mix with Acids or Metals." Store the container in a dark, well-ventilated secondary containment tray below room temperature (-18°C is optimal for long-term storage)[2].

  • EHS Transfer: Request a hazardous waste pickup from your institution's EHS department. Do not accumulate more than 5 grams of total azide waste in a single container[3].

Pathway B: In-Lab Chemical Deactivation (Staudinger Reduction)

For researchers looking to neutralize the explosive hazard prior to disposal, the Staudinger reduction is the most effective and self-validating chemical quench[5]. By reacting the azide with triphenylphosphine (PPh₃), the energetic -N₃ group is converted into a stable amine, liberating benign nitrogen gas[5].

Step-by-Step Methodology:

  • Preparation: Perform this procedure exclusively inside a certified chemical fume hood behind a blast shield[3]. Dissolve the this compound waste in a compatible, non-halogenated solvent such as Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE)[5].

  • Reagent Addition: While stirring the solution at room temperature, slowly add a 1.0 to 1.2 molar equivalent of Triphenylphosphine (PPh₃)[5].

  • Degassing (Self-Validation): The reaction will immediately begin to vigorously evolve nitrogen gas (N₂)[5]. This bubbling serves as a visual, self-validating indicator that the azide is being actively destroyed.

  • Hydrolysis: Once the nitrogen evolution completely ceases (typically 1 to 2 hours), add a small volume of water to the reaction flask. This hydrolyzes the intermediate iminophosphorane into the corresponding stable amine and triphenylphosphine oxide[5].

  • Final Disposal: The resulting solution is now entirely free of azide hazards. It can be safely transferred to a standard, non-explosive organic waste container for routine EHS disposal[2].

References

  • Stanford University Environmental Health & Safety. "Information on Azide Compounds." Available at: [Link]

  • University of Pittsburgh Environmental Health and Safety. "Guidelines for the Safe Handling of Azides." Available at: [Link]

  • University of California, Santa Barbara (UCSB) Standard Operating Procedures. "Sodium Azide and Organic Azides." Available at: [Link]

  • Organic Syntheses. "Safety and Waste Disposal Information for Organic Azides: Staudinger Reduction." Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.